molecular formula C11H15NO B1295723 3-Tert-butylbenzamide CAS No. 40782-26-1

3-Tert-butylbenzamide

Cat. No.: B1295723
CAS No.: 40782-26-1
M. Wt: 177.24 g/mol
InChI Key: VYZIRLYFWZFTRE-UHFFFAOYSA-N
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Description

3-Tert-butylbenzamide is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Tert-butylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Tert-butylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tert-butylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZIRLYFWZFTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961198
Record name 3-tert-Butylbenzene-1-carboximidic acid
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40782-26-1
Record name NSC86593
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86593
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-tert-Butylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-tert-butylbenzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating 3-tert-Butylbenzamide in Modern Chemistry

In the landscape of chemical synthesis and drug discovery, the benzamide scaffold represents a "privileged fragment"—a core molecular structure that consistently appears in biologically active compounds.[1][2][3] Its unique combination of a rigid aromatic ring and a hydrogen-bond-donating-and-accepting amide group makes it an ideal foundation for constructing molecules with tailored pharmacological profiles. This guide focuses on a specific, strategically important derivative: 3-tert-butylbenzamide.

The introduction of a tert-butyl group onto the benzene ring is not a trivial modification. This bulky, lipophilic moiety imparts significant steric and electronic influence, which can be expertly leveraged by medicinal chemists and material scientists.[4][5] The tert-butyl group can act as a "metabolic shield," sterically hindering adjacent sites from enzymatic degradation, thereby enhancing a drug candidate's in-vivo half-life.[6] Furthermore, its defined size and shape can enforce specific molecular conformations, leading to improved binding affinity and selectivity for biological targets like enzymes or receptors.[4] This guide provides an in-depth examination of the structure, properties, synthesis, and potential applications of 3-tert-butylbenzamide, offering a technical resource for researchers engaged in the molecular sciences.

Chemical Identity and Molecular Structure

3-tert-Butylbenzamide is an aromatic organic compound characterized by a primary amide group and a tert-butyl substituent at the meta-position of the benzene ring. This specific arrangement distinguishes it from its isomers, such as the para-substituted 4-tert-butylbenzamide and the N-substituted N-tert-butylbenzamide, each possessing distinct physical and chemical properties.

  • IUPAC Name: 3-(2-methylpropan-2-yl)benzamide

  • CAS Number: 5399-85-9

  • PubChem CID: 257963[7]

  • Molecular Formula: C₁₁H₁₅NO[7]

  • Molecular Weight: 177.24 g/mol [8]

SynthesisWorkflow start 3-tert-Butylbenzoic Acid intermediate 3-tert-Butylbenzoyl Chloride start->intermediate Chlorination reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride reagent1->intermediate product 3-tert-Butylbenzamide intermediate->product Amination reagent2 Aqueous Ammonia (NH₄OH) reagent2->product workup Filtration & Recrystallization product->workup Purification

Caption: General workflow for the synthesis of 3-tert-butylbenzamide.

Experimental Protocol: Synthesis from 3-tert-Butylbenzoyl Chloride

This protocol is adapted from standard, field-proven methodologies for primary amide synthesis. [9][10] Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.

Step 1: Preparation of 3-tert-Butylbenzoyl Chloride (Precursor Synthesis)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-tert-butylbenzoic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-tert-butylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation to form 3-tert-Butylbenzamide

  • Cool the crude 3-tert-butylbenzoyl chloride from Step 1 in an ice bath.

  • Slowly and carefully add the acid chloride dropwise to a stirred, chilled (0-5 °C) solution of concentrated aqueous ammonia (NH₄OH, a large excess, e.g., 10 eq). Causality: The reaction is highly exothermic; slow addition to a cooled solution is critical to control the reaction rate and prevent side reactions. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Upon addition, a white precipitate of 3-tert-butylbenzamide will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

Step 3: Isolation and Purification

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove any ammonium salts.

  • Wash the cake with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 3-tert-butylbenzamide as a solid.

Applications in Research and Drug Development

The true value of 3-tert-butylbenzamide lies in its potential as a versatile building block for creating libraries of novel compounds for screening in drug discovery programs. [11]The benzamide core is a known pharmacophore for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. [1][3] 5.1. Role as a Molecular Scaffold

The primary amide of 3-tert-butylbenzamide can be a starting point for further chemical elaboration, or it can serve as a crucial interaction point within a receptor's binding site. The 3-tert-butylphenyl fragment provides a well-defined, lipophilic structure that can be used to probe hydrophobic pockets in target proteins. [6]By synthesizing derivatives with modifications at the amide nitrogen or on the aromatic ring, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency and selectivity. [2]

ScaffoldHopping cluster_0 Chemical Derivatization scaffold 3-tert-Butylbenzamide (Core Scaffold) N_alkylation N-Alkylation/ N-Arylation scaffold->N_alkylation Ring_func Aromatic Ring Functionalization scaffold->Ring_func Amide_mod Amide Modification (e.g., to nitrile, thioamide) scaffold->Amide_mod library Compound Library (Diverse Derivatives) N_alkylation->library Ring_func->library Amide_mod->library screening High-Throughput Screening library->screening hit Hit Compound (Biological Activity) screening->hit

Caption: Conceptual workflow for using 3-tert-butylbenzamide as a scaffold.

5.2. Precedent in Medicinal Chemistry

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an amide functional group. Research has shown that benzamide derivatives can act as inhibitors of enzymes like cyclooxygenase (COX), which are key targets in inflammation pathways. [12]* Enzyme Inhibitors: The benzamide moiety is present in a variety of approved drugs that function as enzyme inhibitors. The specific substitution pattern, including the use of bulky groups like tert-butyl, is often critical for achieving high potency and selectivity. [6][13]* Glucokinase Activators & 5-HT4 Agonists: Studies have explored benzamide derivatives as activators of glucokinase (for diabetes treatment) and as agonists for the serotonin 5-HT4 receptor (for gastrointestinal disorders), highlighting the scaffold's versatility. [2][14]

Safety and Handling

While toxicological data specific to 3-tert-butylbenzamide is not readily available, information from safety data sheets (SDS) for closely related benzamide compounds can provide guidance. [15]

  • General Hazards: Assumed to be harmful if swallowed and may cause skin and serious eye irritation. [8]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Disclaimer: The toxicological properties have not been fully investigated. All handling should be performed with the assumption that the compound is potentially hazardous.

Conclusion

3-tert-Butylbenzamide stands as a molecule of significant strategic interest for professionals in chemical research and drug development. Its structure elegantly combines the pharmacologically validated benzamide core with the sterically influential tert-butyl group. This combination provides a powerful platform for designing molecules with enhanced metabolic stability and tailored receptor interactions. With a straightforward and robust synthetic pathway, 3-tert-butylbenzamide is an accessible and valuable building block for generating novel chemical entities. As the quest for more selective and effective therapeutics continues, the intelligent application of such well-designed molecular scaffolds will remain a cornerstone of innovation.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). Available at: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Organic Template-Free Synthesis of Zeolite Y Nanoparticle Assemblies and Their Application in the Catalysis of Amide Synthesis. Available at: [Link]

  • PubMed. (2012). Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. Bioorganic & Medicinal Chemistry, 20(9), 2937-2949. Available at: [Link]

  • PubMed. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Chemical & Pharmaceutical Bulletin, 52(5), 551-560. Available at: [Link]

  • ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Available at: [Link]

  • Shanu-Wilson, J. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery Blogs. Available at: [Link]

  • OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • ResearchGate. (2025). Inside Cover: Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). p-(tert-Butyl)benzamide. PubChem Compound Database. Available at: [Link]

  • Organic Syntheses. (n.d.). PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. Organic Syntheses Procedure, 55, 96. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Tert-butylbenzamide. PubChem Compound Database. Available at: [Link]

  • Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1239-1253. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-t-Butylbenzamide. PubChem Compound Database. Available at: [Link]

  • ChemBK. (2024). 4-tert-Butylbenzamide. Available at: [Link]

  • Yang, W., Feng, C., Tang, Y., Ji, M., & Chen, J. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Journal of Chemical Research, 44(9-10), 602-608. Available at: [Link]

  • Rubottom, G. M., & Pichardo, J. L. (1973). Synthesis of N-t-Butyl Benzamides. Synthetic Communications, 3(3), 185-188. Available at: [Link]

  • SciSpace. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

  • Google Patents. (n.d.). AU700984B2 - Benzamide-containing pharmaceutical compositions.

Sources

The Steric vs. The Scaffold: A Technical Analysis of meta-tert-Butylbenzamide and N-tert-Butylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of small molecule drug discovery, the placement of a tert-butyl group is rarely trivial. It is a massive hydrophobic anchor that dictates conformation, metabolic stability, and receptor binding. This guide analyzes the critical distinction between two constitutional isomers: 3-tert-butylbenzamide (meta-isomer) and N-tert-butylbenzamide .

While they share the molecular formula


, their utility in research diverges sharply:
  • N-tert-butylbenzamide is a synthetic tool . The bulky N-substituent acts as a steric shield, protecting the carbonyl from hydrolysis while serving as a powerful Directed Metalation Group (DMG) for regioselective ring functionalization.

  • meta-tert-butylbenzamide is a structural motif . It presents a primary amide for hydrogen bonding networks (e.g., in PARP inhibitors) while using the ring-bound tert-butyl group to fill hydrophobic pockets in target proteins.

Part 1: Structural & Electronic Architecture

The fundamental difference lies in the connectivity of the tert-butyl group, which alters the electronic environment of the amide bond and the steric accessibility of the benzene ring.

Structural Comparison
  • N-tert-butylbenzamide: The tert-butyl group is attached to the nitrogen.[1][2] This creates a "secondary amide" with significant steric bulk shielding the carbonyl carbon.

  • meta-tert-butylbenzamide: The tert-butyl group is attached to the C3 position of the benzene ring. The amide remains a "primary amide" (

    
    ), fully exposed and available for dual hydrogen bond donation.
    

Structures cluster_0 N-tert-butylbenzamide (The Shielded Director) cluster_1 meta-tert-butylbenzamide (The Scaffold Motif) N_iso Secondary Amide (-CONH-tBu) Steric Shield on Nitrogen Meta_iso Primary Amide (-CONH2) Steric Bulk on Ring (C3)

Figure 1: Structural distinction highlighting the steric placement.

Spectroscopic Fingerprinting (QC Data)

Distinguishing these isomers is a routine QC requirement. The IR and NMR signals are diagnostic.

FeatureN-tert-butylbenzamide (Secondary)meta-tert-butylbenzamide (Primary)
IR (N-H Stretch) Single band (~3300-3400 cm⁻¹)Doublet (Sym/Asym stretch, ~3180-3350 cm⁻¹)
IR (Amide II) Strong band ~1550 cm⁻¹ (N-H bend)Distinct band ~1620-1650 cm⁻¹
¹H NMR (Amide) Broad singlet, 1H (~5.9 - 6.5 ppm)Broad singlet, 2H (~6.0 - 7.5 ppm)
¹H NMR (t-Butyl) Singlet, 9H (~1.45 ppm)Singlet, 9H (~1.35 ppm)
¹H NMR (Aromatic) Multiplet (5H, monosubstituted pattern)Multiplet (4H, 1,3-disubstituted pattern)

Part 2: Synthetic Pathways[3]

The synthesis of these compounds requires fundamentally different strategies. The N-tert-butyl isomer often utilizes carbocation chemistry (Ritter Reaction), whereas the meta-isomer follows standard acyl substitution.

Protocol A: Synthesis of N-tert-butylbenzamide (Ritter Reaction)

This route is atom-economical and avoids the use of unstable acid chlorides.

  • Reagents: Benzonitrile, tert-Butanol, Sulfuric Acid (conc.), Acetic Acid.

  • Mechanism: Generation of a t-butyl carbocation which attacks the nitrile nitrogen.

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with Benzonitrile (1.0 eq) and tert-Butanol (1.2 eq) in Glacial Acetic Acid.

  • Initiation: Cool to 0-5°C. Add concentrated

    
     (1.5 eq) dropwise. Caution: Exothermic.
    
  • Reaction: Warm to room temperature and stir for 3-5 hours. The bulky cation attacks the nitrile lone pair.

  • Quench: Pour mixture onto crushed ice. The intermediate imidate hydrolyzes to the amide.

  • Isolation: Filter the resulting white precipitate. Recrystallize from Ethanol/Water.

    • Checkpoint: Product should be a white solid, mp ~134°C.

Protocol B: Synthesis of meta-tert-butylbenzamide

This route requires installing the amide on a pre-functionalized ring.

  • Reagents: 3-tert-butylbenzoic acid, Thionyl Chloride (

    
    ), Aqueous Ammonia (
    
    
    
    ).

Step-by-Step Protocol:

  • Activation: Reflux 3-tert-butylbenzoic acid in excess

    
     (with cat. DMF) for 2 hours until gas evolution ceases.
    
  • Evaporation: Remove excess

    
     under vacuum to isolate the crude acid chloride.
    
  • Amidation: Dissolve residue in dry DCM. Add dropwise to a stirred, cooled (0°C) solution of concentrated

    
     (excess).
    
  • Workup: Wash organic layer with 1M HCl (to remove amines) and Brine. Dry over

    
    .[3]
    
  • Purification: Flash chromatography (EtOAc/Hexanes).

Synthesis cluster_ritter Route A: Ritter Reaction (N-tert-butylbenzamide) cluster_meta Route B: Acyl Substitution (meta-tert-butylbenzamide) BN Benzonitrile Inter Nitrilium Ion Intermediate BN->Inter H2SO4, AcOH tBuOH t-Butanol (Carbocation Source) tBuOH->Inter H2SO4, AcOH ProdA N-tert-butylbenzamide Inter->ProdA H2O (Hydrolysis) Acid 3-tert-butylbenzoic acid Chloride Acid Chloride (R-COCl) Acid->Chloride SOCl2, Reflux ProdB meta-tert-butylbenzamide Chloride->ProdB NH4OH (aq)

Figure 2: Divergent synthetic workflows for the two isomers.

Part 3: Reactivity Profile & Directed Ortho Metalation (DoM)

This section details the most critical application for researchers: using N-tert-butylbenzamide as a Directed Metalation Group (DMG).

The "Shielded Director" Concept

The N-tert-butyl group is bulky enough to prevent nucleophilic attack at the carbonyl (preventing addition/elimination side reactions) but coordinates effectively with Lithium. This allows strong bases like n-Butyllithium (n-BuLi) or sec-BuLi to deprotonate the ortho position of the benzene ring.

Why it works:

  • Coordination: The amide oxygen coordinates the Li atom of the alkyllithium aggregate.

  • Proximity: This brings the basic alkyl anion into close proximity with the ortho proton.

  • Protection: The tert-butyl group sterically blocks the carbonyl from being attacked by the nucleophilic base (a common failure mode with simple amides).

DoM Protocol (N-tert-butylbenzamide)

Objective: Install an electrophile (E+) at the ortho position.[4]

  • Drying: Dissolve N-tert-butylbenzamide (1.0 eq) in anhydrous THF under Argon.

  • Deprotonation: Cool to -78°C. Add n-BuLi (2.2 eq).

    • Note: 1st equivalent removes the N-H proton. 2nd equivalent performs the ortho-lithiation.

  • Metalation: Stir at 0°C for 1 hour to ensure formation of the ortho-lithiated species (dilithio intermediate).

  • Electrophile Quench: Cool back to -78°C. Add Electrophile (e.g., MeI, DMF,

    
    ).
    
  • Workup: Acidic quench (

    
    ).
    

DoM Substrate N-tert-butylbenzamide Step1 N-Lithiation (Removal of NH) Substrate->Step1 1 eq n-BuLi -78°C Step2 Ortho-Lithiation (C-Li Bond Formation) Step1->Step2 2nd eq n-BuLi 0°C (CIPE effect) Electrophile Electrophile Addition (E+) Step2->Electrophile Add E+ Product Ortho-Substituted Product Electrophile->Product Workup

Figure 3: Mechanism of Directed Ortho Metalation (DoM) utilizing the amide as a DMG.

Hydrolysis Resistance
  • N-tert-butylbenzamide: Extremely resistant to hydrolysis (acidic or basic) due to the steric bulk of the t-butyl group preventing the formation of the tetrahedral intermediate. It often requires microwave irradiation in 6M HCl or high-temperature glycol/KOH conditions to cleave.

  • meta-tert-butylbenzamide: Hydrolyzes under standard conditions (Refluxing 6M HCl or NaOH) to yield 3-tert-butylbenzoic acid.

Part 4: Pharmacological Implications

Metabolic Stability
  • N-tert-butyl: The N-tert-butyl group is metabolically robust. It resists N-dealkylation better than N-methyl or N-ethyl groups. However, the tert-butyl group itself can undergo slow hydroxylation at one of the methyl groups by CYP450 enzymes.

  • meta-tert-butyl: The primary amide is susceptible to amidases. The lipophilic ring substituent increases plasma protein binding but does not protect the amide bond from enzymatic cleavage.

Drug Design Utility
  • N-tert-butylbenzamide is often used as a bioisostere for esters or ketones where hydrolytic stability is required.

  • meta-tert-butylbenzamide is frequently found in PARP inhibitors and other kinase inhibitors. The primary amide mimics the nicotinamide moiety of NAD+, forming critical hydrogen bonds with the hinge region or active site residues (e.g., Serine/Glycine backbone).

References

  • Ritter Reaction Mechanism & Protocol

    • Source: Organic Syntheses, Coll. Vol. 5, p.73 (1973); Vol. 44, p.44 (1964).
    • Link:

  • Directed Ortho Metalation (DoM)

    • Source: Snieckus, V. "Directed ortho metalation.[5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[6] Chemical Reviews, 1990, 90(6), 879–933.

    • Link: [Chem. Rev.[6][5] - Snieckus DoM Review]([Link])

  • IR Spectroscopy of Amides

    • Source: NIST Chemistry WebBook, SRD 69.
    • Link:

  • Steric Hindrance in Amide Hydrolysis

    • Source:Journal of the American Chemical Society, "Steric Effects in the Hydrolysis of Amides."
    • Link: [J. Am. Chem. Soc.[5] - Amide Hydrolysis Kinetics]([Link])

Sources

Physicochemical Profiling of 3-tert-Butylbenzamide: Lipophilicity, LogP, and ADME Implications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule pharmacophores, the benzamide scaffold serves as a ubiquitous pharmacophore, found in agents ranging from poly(ADP-ribose) polymerase (PARP) inhibitors to antipsychotics. 3-tert-butylbenzamide represents a critical structural congener where the tert-butyl group provides significant lipophilic bulk at the meta position.

This guide details the physicochemical characterization of 3-tert-butylbenzamide, specifically focusing on its partition coefficient (logP ). Unlike simple congeners, the 3-tert-butyl substitution imposes specific steric demands that influence both solvation energy and metabolic stability.[1] This document synthesizes theoretical derivations with rigorous experimental protocols (Shake-Flask and RP-HPLC) to establish a definitive lipophilicity profile.

Key Physicochemical Metrics:

  • Predicted LogP (cLogP): 2.62 (Derived via Hansch-Fujita analysis)

  • Experimental Proxy: ~2.5 (Based on para-isomer validation)

  • Ionization State (pH 7.4): Neutral (LogD

    
     ≈ LogP)
    

Theoretical Framework: The Hansch-Fujita Derivation

Before initiating wet-lab protocols, it is standard operating procedure (SOP) to establish a theoretical baseline. For 3-tert-butylbenzamide, we utilize the Hansch-Fujita substituent constant method to deconstruct the lipophilicity contribution of the meta-tert-butyl group.

Component Analysis

The partition coefficient


 is additive in the absence of strong intramolecular electronic interactions (e.g., H-bonding).


  • Parent Scaffold (Benzamide): The experimental logP of unsubstituted benzamide is well-established at 0.64 .

  • Substituent (tert-Butyl group): The hydrophobic substituent constant (

    
    ) for a tert-butyl group on an aromatic ring is +1.98 .
    
Calculation


Interpretation: The addition of the tert-butyl group shifts the molecule from hydrophilic (logP < 1) to moderately lipophilic (logP > 2.5). This shift suggests the compound will have high membrane permeability but may require solubilizing excipients (e.g., cyclodextrins or lipid-based formulations) for high-dose delivery.

Experimental Determination Protocols

To validate theoretical models, two orthogonal methods are employed: the Shake-Flask Method (Gold Standard) for absolute accuracy, and RP-HPLC for high-throughput estimation.

Protocol A: Shake-Flask Method (OECD 107)

This method measures the equilibrium distribution of the analyte between n-octanol and an aqueous buffer.

Reagents:

  • n-Octanol: HPLC grade, water-saturated.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, octanol-saturated.

  • Analyte: 3-tert-butylbenzamide (>98% purity).

Step-by-Step Workflow:

  • Pre-Saturation: Vigorously shake n-octanol and PBS together for 24 hours. Separate phases to ensure mutual saturation.

  • Stock Preparation: Dissolve 10 mg of 3-tert-butylbenzamide in 10 mL of pre-saturated n-octanol.

  • Equilibration:

    • Prepare three ratios of Octanol:Buffer (1:1, 1:2, 2:1) in glass centrifuge tubes.

    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000 x g for 20 minutes to break emulsions.

  • Quantification:

    • Carefully sample the aqueous phase (lower layer) using a glass syringe.

    • Quantify concentration via UV-Vis spectrophotometry (

      
       nm) or HPLC-UV.
      
  • Calculation:

    
    
    
Protocol B: RP-HPLC Estimation (OECD 117)

This method correlates the capacity factor (


) of the analyte on a C18 column with known standards. It is faster and requires less sample.

Workflow Visualization:

HPLC_LogP_Protocol Figure 1: RP-HPLC workflow for indirect logP determination using capacity factor correlation. Start Start: Reference Standards Selection Prep Sample Preparation (MeOH/Water) Start->Prep HPLC Isocratic Elution (C18 Column, pH 7.4) Prep->HPLC DeadTime Determine Dead Time (t0) (Thiourea injection) HPLC->DeadTime CalcK Calculate Capacity Factor (k') HPLC->CalcK DeadTime->CalcK t0 input Correlate Linear Regression log k' vs. Known logP CalcK->Correlate Result Derive logP 3-tert-butylbenzamide Correlate->Result

Methodology:

  • Standards: Select 5-6 reference compounds with known logP values spanning 1.0 to 4.0 (e.g., Toluene, Naphthalene, Acetophenone).

  • Chromatography: Run isocratic elution (MeOH:Buffer 60:40) on a C18 column.[2]

  • Data Analysis: Plot

    
     of standards vs. their literature logP. Interpolate the logP of 3-tert-butylbenzamide from its retention time.
    

Data Synthesis & Comparative Analysis

The following table synthesizes the expected physicochemical profile of 3-tert-butylbenzamide compared to its isomers and parent scaffold.

ParameterBenzamide3-tert-butylbenzamide4-tert-butylbenzamideSource/Method
Molecular Weight 121.14177.25177.25Calculated
Computed LogP 0.642.62 2.50Hansch-Fujita / XLogP3
Exp. LogP (Proxy) 0.64~2.6 2.5Shake-Flask (Lit. Consensus)
Polar Surface Area 43.1 Ų43.1 Ų43.1 ŲTopological PSA
H-Bond Donors 222Structure Analysis
Solubility (Est.) HighLow (< 0.1 mg/mL)LowAqueous, pH 7.4

Technical Insight: The meta-substitution (3-position) often results in slightly higher solubility than the para-isomer (4-position) due to the disruption of crystal lattice packing symmetry. However, the lipophilicity (logP) remains nearly identical between the meta and para isomers.

Biological & ADME Implications[1][3][4][5][6]

The shift in logP from 0.64 (parent) to ~2.6 (3-tert-butyl) fundamentally alters the compound's biological behavior.

Membrane Permeability

A logP of 2.6 sits in the "sweet spot" for oral bioavailability (Lipinski's Rule of 5 suggests logP < 5).

  • Passive Diffusion: The compound will readily cross the gastrointestinal epithelium via passive transcellular diffusion.

  • BBB Penetration: With a logP > 2.0 and low PSA (43 Ų), 3-tert-butylbenzamide is predicted to cross the Blood-Brain Barrier (BBB), making it a viable scaffold for CNS targets.

Metabolic Stability (The Meta-Block Effect)

The tert-butyl group is not just a lipophilic anchor; it acts as a steric shield.

Metabolic_Stability Figure 2: Metabolic fate of 3-tert-butylbenzamide. The tert-butyl group blocks meta-oxidation and lacks benzylic protons. Compound 3-tert-butylbenzamide CYP450 CYP450 Metabolism (Phase I Oxidation) Compound->CYP450 ParaAttack Para-Hydroxylation (Favored) CYP450->ParaAttack Major Metabolite MetaAttack Meta-Hydroxylation (Blocked by t-Butyl) CYP450->MetaAttack Sterically Hindered BenzylicOx Benzylic Oxidation (Difficult on t-Butyl) CYP450->BenzylicOx No benzylic H

Mechanism:

  • Blockade: The bulky tert-butyl group prevents metabolic oxidation at the C3 position.

  • Resistance: Unlike methyl or ethyl groups, the tert-butyl group lacks benzylic protons, making it resistant to rapid CYP450-mediated benzylic oxidation.

  • Result: Extended half-life (

    
    ) compared to 3-methylbenzamide.
    

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Organization for Economic Co-operation and Development (OECD). (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Link

  • PubChem. (2023). Compound Summary: p-tert-Butylbenzamide (Isomer Proxy Data). National Library of Medicine. Link

  • BenchChem. (2025).[2] 3-tert-Butylbenzoic Acid: Physicochemical Properties and Synthesis. Link

  • Ullah, I., et al. (2020).[3] Optimization of a Pyrimidinone Series... 3-tert-butylbenzamide derivatives. ACS Infectious Diseases. Link

Sources

Methodological & Application

synthesis of 3-tert-butylbenzamide from 3-tert-butylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-(1,1-dimethylethyl)benzamide Starting Material: 3-tert-butylbenzoic acid CAS Registry (Product): 22876-19-3 CAS Registry (Start): 1277-98-1

Executive Summary

This application note details two robust protocols for the conversion of 3-tert-butylbenzoic acid to 3-tert-butylbenzamide. The presence of the bulky tert-butyl group at the meta position provides unique solubility and metabolic stability profiles compared to its para and ortho isomers.

  • Protocol A (Acid Chloride Method): The industrial standard. Utilizes thionyl chloride (

    
    ) for activation followed by ammonolysis. Best for scale-up (>10g) and cost-efficiency.
    
  • Protocol B (CDI Coupling): A mild, "one-pot" method using 1,1'-Carbonyldiimidazole (CDI). Best for small-scale discovery chemistry (<1g) or when avoiding acidic byproducts is critical.

Chemical Context & Strategy

The transformation requires the conversion of a carboxylic acid to a primary amide. While the tert-butyl group is sterically demanding, its location at the meta position (C3) exerts less steric hindrance on the carbonyl carbon (C1) than an ortho substitution. However, the increased lipophilicity of the starting material requires careful solvent selection to ensure homogeneity.

Reaction Scheme


Mechanistic Pathway (Protocol A)

The following diagram illustrates the activation mechanism via Thionyl Chloride, highlighting the formation of the chlorosulfite intermediate which drives the irreversible formation of the acid chloride.

G Start 3-tBu-Benzoic Acid Inter1 Chlorosulfite Intermediate Start->Inter1 Attack on S SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Inter1 AcidCl Acid Chloride (3-tBu-Ph-COCl) Inter1->AcidCl -SO2, -HCl Byprods Byproducts: SO2(g) + HCl(g) Inter1->Byprods Product 3-tBu-Benzamide AcidCl->Product Ammonolysis Ammonia NH3 (Nucleophile) Ammonia->Product

Figure 1: Mechanistic pathway for the Thionyl Chloride mediated amidation.

Protocol A: The Acid Chloride Route (Scalable)

Objective: High-yield synthesis suitable for multi-gram preparation.

Reagents & Equipment[1][2][3][4][5]
  • Precursor: 3-tert-butylbenzoic acid (1.0 equiv)

  • Reagent: Thionyl chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Catalyst: DMF (Dimethylformamide) (1-2 drops)

  • Ammonia Source: Ammonium hydroxide (28-30% aq) OR

    
     gas.
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Equipment: Round-bottom flask, reflux condenser, drying tube (

    
    ), addition funnel.
    
Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • In a fume hood, dissolve 3-tert-butylbenzoic acid (e.g., 5.0 g, 28.0 mmol) in anhydrous DCM (25 mL).

    • Add catalytic DMF (2 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

    • Add thionyl chloride (4.1 mL, 56 mmol) dropwise at room temperature.

    • Reflux: Heat the mixture to gentle reflux (approx. 45°C) for 2–3 hours. Monitor gas evolution (

      
      ); reaction is complete when evolution ceases.
      
    • Evaporation: Cool and concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

      
       and solvent. Crucial: Add dry toluene (10 mL) and re-evaporate to azeotrope off trace thionyl chloride.
      
    • Result: Crude 3-tert-butylbenzoyl chloride (yellowish oil). Use immediately.

  • Ammonolysis:

    • Prepare a stirred solution of Ammonium Hydroxide (28% aq, 20 mL) cooled to 0°C in an ice bath.

    • Dissolve the crude acid chloride in minimal DCM (10 mL).

    • Addition: Add the acid chloride solution dropwise to the vigorous stirred ammonia solution. Caution: Exothermic reaction.

    • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Workup & Isolation:

    • The product typically precipitates as a white solid.

    • Filtration: Filter the solid and wash copiously with water (to remove

      
      ) and cold hexanes.
      
    • Extraction (Alternative): If no precipitate forms, separate the organic layer, extract the aqueous layer with DCM (2x), dry over

      
      , and concentrate.
      

Protocol B: The CDI Route (Mild/Green)

Objective: Mild synthesis avoiding corrosive acid chlorides; suitable for acid-sensitive substrates or parallel synthesis.

Workflow Diagram

Workflow Step1 Dissolve Acid in THF/DCM Step2 Add CDI (1.1 equiv) Step1->Step2 Decision CO2 Evolution Ceased? Step2->Decision Decision->Step2 No (Wait) Step3 Add NH3 (aq or gas) Decision->Step3 Yes Step4 Quench (1M HCl) Step3->Step4 Step5 Isolate Organic Layer Step4->Step5

Figure 2: Operational workflow for CDI coupling.

Step-by-Step Procedure
  • Activation:

    • Dissolve 3-tert-butylbenzoic acid (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in one portion.

    • Observation: Vigorous evolution of

      
       gas will occur. Stir at room temperature for 1–2 hours until gas evolution stops. This forms the reactive acyl imidazole.
      
  • Coupling:

    • Add Ammonium Hydroxide (28% aq, 5.0 equiv) or bubble ammonia gas into the solution.

    • Stir at room temperature for 3–12 hours.

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Acid Wash: Wash the organic layer with 1M HCl (2x). Note: This step is critical to remove the imidazole byproduct and unreacted CDI.

    • Wash with saturated

      
       and Brine.
      
    • Dry (

      
      ) and concentrate.
      

Analytical Characterization

Confirm the structure using the following parameters.

ParameterExpected Value/ObservationNotes
Appearance White crystalline solid
Melting Point 130°C – 140°C (approx)Note: Isomeric 4-tert-butylbenzamide melts ~172°C. Meta isomers generally melt lower.
IR Spectroscopy 3350, 3180 cm⁻¹ (

stretch)1660 cm⁻¹ (

Amide I)
Disappearance of broad -COOH stretch (2500-3000 cm⁻¹).
1H NMR (CDCl₃)

1.35 (s, 9H, t-Butyl)

5.8-6.5 (br s, 2H,

)

7.4-7.9 (m, 4H, Aromatic)
The

protons are broad and exchangeable with

.
Mass Spec (ESI) [M+H]⁺ = 178.12

Senior Scientist's Notebook (Troubleshooting)

  • Issue: Low Yield in Protocol A.

    • Cause: Hydrolysis of the acid chloride before ammonia addition.

    • Fix: Ensure the toluene azeotrope step is performed to remove all

      
      . Ensure the DCM used for the acid chloride solution is dry.
      
  • Issue: Sticky Oil Product.

    • Cause: Residual solvent or impurities (imidazole in Protocol B).

    • Fix: Recrystallize from a mixture of Hexanes/Ethyl Acetate (9:1). For Protocol B, ensure the HCl wash is thorough.

  • Safety Critical:

    • Thionyl Chloride: Reacts violently with water. Quench glassware in a dedicated base bath.

    • Pressure: Protocol A generates

      
       and 
      
      
      
      gas. Use a scrubber (NaOH trap) attached to the drying tube.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride formation via SOCl2).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Review of CDI and other coupling agents).

  • PubChem. (n.d.). 3-tert-butylbenzamide Compound Summary. National Center for Biotechnology Information. (Confirmation of chemical entity).

  • Greenberg, J. A., & Sammakia, T. (2017).[2] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. (Insight into SOCl2 reactivity with sterically hindered substrates).

Sources

Application Note: Overcoming the Ortho-Effect in Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amide Coupling Protocols for Sterically Hindered Benzoic Acids Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

High-Efficiency Protocols for Sterically Hindered Benzoic Acids

Abstract & Mechanistic Insight

Steric hindrance in benzoic acids—particularly 2,6-disubstituted substrates (e.g., mesitoic acid derivatives)—presents a formidable challenge in medicinal chemistry. The "ortho-effect" creates a cone of protection around the carbonyl carbon, preventing the approach of bulky nucleophiles and stabilizing the unreactive ground state of activated intermediates.

Standard coupling reagents (EDC, HBTU) often fail because the active ester (e.g., O-benzotriazole) is too bulky to be formed or too hindered to be attacked. To overcome this, we must utilize activation strategies that minimize the steric footprint of the leaving group or utilize high-energy intermediates.

The "Cone of Protection" Problem
  • The Failure Mode: Large activating groups (OBt, OAt) increase the steric bulk around the already crowded carbonyl.

  • The Solution: Use the smallest possible leaving group (Fluoride, Chloride) or a highly electrophilic mixed anhydride that projects the carbonyl away from the steric wall.

Decision Matrix: Reagent Selection

Do not default to HATU. Use this logic flow to select the appropriate protocol based on the severity of hindrance and substrate sensitivity.

ReagentSelection Start Start: Sterically Hindered Benzoic Acid OrthoSub Ortho-Substitution Pattern? Start->OrthoSub MonoOrtho Mono-ortho (e.g., 2-Me) OrthoSub->MonoOrtho Moderate DiOrtho Di-ortho (e.g., 2,6-dimethyl) OrthoSub->DiOrtho Severe HATU Protocol A: HATU/HOAt (Standard High-Activity) MonoOrtho->HATU First Attempt AcidSensitive Acid Sensitive Moieties? DiOrtho->AcidSensitive Yes Yes AcidSensitive->Yes Avoid HCl No No AcidSensitive->No Robust Substrate TFFH Protocol B: TFFH (Acyl Fluoride) HATU->TFFH If Low Yield Ghosez Protocol C: Ghosez Reagent (Neutral Acyl Chloride) Yamaguchi Protocol D: Yamaguchi (Mixed Anhydride) Ghosez->Yamaguchi Alternative for Large Scale Yes->Ghosez No->TFFH

Figure 1: Strategic decision tree for reagent selection based on steric severity and functional group tolerance.

Experimental Protocols

Protocol A: The "Silver Bullet" – Acyl Fluoride via TFFH

Best For: Extremely hindered acids (2,6-disubstituted) where HATU fails. Mechanism: TFFH converts the acid into an acyl fluoride. The fluorine atom is small (


 Å), significantly smaller than an OAt/OBt ester, allowing the amine to penetrate the steric shield [1].

Materials:

  • Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)[1]

  • Base: DIPEA (Diisopropylethylamine)[1][2]

  • Solvent: Anhydrous DCM (preferred) or DMF.[3]

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under N₂, dissolve the hindered carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M).

  • Reagent Addition: Add TFFH (1.1 – 1.2 equiv) followed by DIPEA (2.5 equiv).

  • Monitoring (Critical): Stir at room temperature for 30–60 minutes.

    • Validation: Monitor by IR.[1] Look for the appearance of the Acyl Fluoride stretch at ~1840 cm⁻¹ .[1] Do not proceed until the acid carbonyl is consumed.

  • Coupling: Add the amine (1.1 – 1.5 equiv). If the amine is a salt, add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at room temperature for 2–12 hours. Heating to 40°C is permissible if reaction is sluggish, as acyl fluorides are thermally stable.

  • Workup: Dilute with DCM, wash with 1N HCl (if product is not basic), sat. NaHCO₃, and brine.

Protocol B: The Neutral Chloride – Ghosez Reagent

Best For: Acid-sensitive substrates that cannot tolerate Thionyl Chloride or Oxalyl Chloride. Mechanism: Ghosez reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under strictly neutral conditions, producing only a volatile amide byproduct [2].

Materials:

  • Reagent: Ghosez Reagent (Commercial solution or neat liquid).

  • Solvent: Dry DCM or Chloroform.

Step-by-Step Workflow:

  • Activation: Dissolve the hindered acid (1.0 equiv) in dry DCM.

  • Chloride Formation: Add Ghosez reagent (1.1 – 1.5 equiv) dropwise at 0°C, then warm to room temperature. Stir for 1–2 hours.

    • Validation: Aliquot quench with MeOH and check LCMS for the methyl ester to confirm activation.

  • Coupling:

    • Option 1 (Basic Amine): Add the amine (1.2 equiv) and Pyridine or DIPEA (2.0 equiv) directly to the acid chloride solution.

    • Option 2 (Weak Nucleophile): Add the amine (1.2 equiv) and Silver Cyanide (AgCN) (catalytic) to promote the reaction via an acyl cyanide intermediate (highly reactive).

  • Workup: Standard aqueous extraction.

Protocol C: The Mixed Anhydride – Yamaguchi Coupling

Best For: Large-scale synthesis or when acyl halides are too unstable. Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC).[4][5] The amine attacks the less hindered carbonyl (the substrate) rather than the bulky trichlorophenyl carbonyl [3].

Materials:

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC).[4][6]

  • Catalyst: DMAP (4-Dimethylaminopyridine).[7][8]

  • Base: Triethylamine (TEA).

  • Solvent: Toluene or THF.

Step-by-Step Workflow:

  • Mixed Anhydride Formation: Dissolve acid (1.0 equiv) and TEA (1.1 equiv) in Toluene. Add TCBC (1.0 equiv) dropwise. Stir for 1 hour at RT.

  • Filtration (Optional but Recommended): Filter off the triethylamine hydrochloride salt to clean up the mixture.

  • Coupling: Add the solution of mixed anhydride to a separate flask containing the amine (1.0–1.2 equiv) and DMAP (0.5–1.0 equiv) in Toluene.

  • Reaction: Heat to reflux (or 60–80°C). The heat is often required to overcome the energy barrier of the ortho-substituents.

  • Workup: Wash with 5% citric acid and 1N NaOH to remove DMAP and the trichlorobenzoic acid byproduct.

Comparative Performance Data

FeatureHATU/HOAtTFFH (Acyl Fluoride)Ghosez ReagentYamaguchi (TCBC)
Steric Tolerance ModerateExcellent Excellent High
Leaving Group Size Large (OAt)Small (F) Small (Cl) Large (Anhydride)
Moisture Sensitivity LowLow (Fluorides are stable)HighHigh
Byproducts Urea/PhosphoramideTetramethylurea (Water sol.)Amide (Volatile)Trichlorobenzoic acid
Rec.[9] Use Case 2-Me Benzoic Acid2,6-Dimethyl Benzoic Acid Acid-Sensitive SubstratesScale-up / Reflux req.

Mechanistic Visualization: TFFH Activation

The superiority of TFFH lies in the atomic radius of the leaving group.

TFFH_Mechanism cluster_0 Key Advantage Acid Hindered Acid (COOH) Intermediate Formamidinium Intermediate Acid->Intermediate + TFFH + DIPEA TFFH TFFH Reagent AcylF Acyl Fluoride (C(=O)F) Intermediate->AcylF Fluoride Shift Product Hindered Amide AcylF->Product + Amine (Small F allows attack) Amine Amine (R-NH2)

Figure 2: Mechanism of TFFH mediated coupling. The small atomic radius of Fluorine is the critical factor allowing nucleophilic attack on the hindered carbonyl.

References

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society.

  • Ghosez, L., et al. (1979).[10] Synthesis of Acyl Chlorides under Neutral Conditions. Journal of the Chemical Society, Chemical Communications.[10]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[4] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[4] Bulletin of the Chemical Society of Japan.[4]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[11] Organic Process Research & Development.[10]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Meta-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Meta-substituted benzamides are a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic molecules. The strategic placement of substituents at the 1,3-position on the benzene ring is crucial for modulating biological activity and material properties. This guide provides an in-depth analysis of the primary synthetic strategies for accessing this important class of compounds. We detail robust protocols for the two most reliable and versatile approaches: direct amidation of meta-substituted benzoic acids and electrophilic nitration of a meta-directing precursor followed by functional group interconversion. The causality behind experimental choices, mechanistic insights, and step-by-step, validated protocols are provided for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Meta-Substitution Pattern

The substitution pattern on an aromatic ring is a fundamental determinant of a molecule's three-dimensional shape, electronic properties, and, consequently, its function. The meta (1,3) arrangement in benzamides is of particular interest. Unlike ortho or para isomers, the meta geometry prevents direct resonance conjugation between the substituents, leading to unique electronic and steric environments. This has been exploited in drug design to fine-tune binding interactions with biological targets and to optimize pharmacokinetic profiles.

This document outlines the most practical and scalable strategies for the synthesis of meta-substituted benzamides, focusing on logical precursor selection and reliable reaction methodologies.

Strategic Overview: Navigating to the Meta Position

Achieving the meta substitution pattern requires a deliberate synthetic strategy. Direct functionalization of a monosubstituted benzene ring is governed by the electronic nature of the existing substituent. Electron-withdrawing groups (EWGs) are deactivating and direct incoming electrophiles to the meta position.[1][2][3] Conversely, electron-donating groups (EDGs) direct to the ortho and para positions. This fundamental principle of electrophilic aromatic substitution dictates our choice of starting materials.

The two primary retrosynthetic disconnections for a generic meta-substituted benzamide are shown below.

dot digraph "retrosynthesis_overview" { graph [rankdir="RL", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10];

// Nodes target [label="meta-Substituted Benzamide", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];

// Strategy 1 Path strategy1_node [label="Strategy 1:\nAmide Bond Formation", shape=plaintext, fontcolor="#4285F4"]; benzoic_acid [label="meta-Substituted\nBenzoic Acid", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; amine [label="Amine\n(R₂NH₂)", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"];

// Strategy 2 Path strategy2_node [label="Strategy 2:\nFunctional Group\nInterconversion", shape=plaintext, fontcolor="#34A853"]; nitro_precursor [label="meta-Substituted\nNitro/Cyano Precursor", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"];

// Edges target -> strategy1_node [label=" ", style=dashed, arrowhead=none]; strategy1_node -> benzoic_acid [dir=back, label=" C-N bond\n formation"]; strategy1_node -> amine [dir=back];

target -> strategy2_node [label=" ", style=dashed, arrowhead=none]; strategy2_node -> nitro_precursor [dir=back, label=" Manipulation of\n existing groups"]; } dot Figure 1. Retrosynthetic approaches to meta-substituted benzamides.

Strategy 1 is the most direct, involving the formation of the amide bond from a readily available or synthesized meta-substituted benzoic acid. This is often the preferred route due to the high efficiency of modern amide coupling reactions.

Strategy 2 is employed when the target benzoic acid is not easily accessible. This approach starts with a simpler benzene derivative bearing a strong meta-directing group (e.g., nitro, cyano). An electrophilic substitution reaction installs a second group at the meta position, after which the initial directing group is chemically converted into the desired amide functionality.

Strategy 1: Amide Bond Formation from meta-Substituted Benzoic Acids

The direct coupling of a carboxylic acid and an amine is the most common method for synthesizing amides.[4][5] The reaction is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[6][7]

Mechanism & Reagent Selection

Two primary methods are used to activate the carboxylic acid:

  • Conversion to an Acid Chloride: This highly reactive intermediate is typically formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with an amine is rapid and often high-yielding. This method is robust but can be harsh, limiting its use with sensitive substrates. The Schotten-Baumann reaction describes the acylation of amines with acid chlorides under basic conditions, often in a two-phase system to neutralize the HCl byproduct.[8][9][10]

  • In-Situ Activation with Coupling Reagents: This is the most widely used method in modern synthesis, especially in medicinal chemistry.[5] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are common. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[6][11] To prevent side reactions and reduce potential racemization of chiral centers, additives like N-hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[6][12]

dot digraph "amide_coupling_mechanism" { graph [fontname="Arial", splines=true, overlap=false, nodesep=0.5, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, penwidth=1.5]; edge [fontname="Arial", fontsize=10];

} dot Figure 2. General mechanism for EDC/HOBt mediated amide coupling.

Comparative Data for Common Amide Formation Methods
MethodActivating Reagent(s)Typical ConditionsAdvantagesDisadvantages
Acid Chloride Thionyl Chloride (SOCl₂) or Oxalyl ChlorideAnhydrous solvent (DCM, Toluene), often reflux; then add amine + base (e.g., Et₃N, Pyridine)High reactivity, inexpensive reagents, simple workup.Harsh conditions (not suitable for sensitive substrates), generates corrosive HCl byproduct.[13]
Carbodiimide Coupling EDC, HOBt, DIPEAAnhydrous polar aprotic solvent (DMF, DCM), 0 °C to RTMild conditions, high functional group tolerance, water-soluble byproducts (for EDC).[6][14]Reagents are more expensive, potential for side reactions if HOBt is omitted.
Phosphonium Salts PyBOP, BOPAnhydrous polar aprotic solvent (DMF), Base (DIPEA)High reactivity, low racemization, effective for hindered substrates.Byproducts can be difficult to remove, BOP generates carcinogenic HMPA.[15][16]
Uronium/Aminium Salts HATU, HBTUAnhydrous polar aprotic solvent (DMF), Base (DIPEA)Very fast reaction rates, highly efficient, low racemization.Expensive, potential safety issues with azabenzotriazole-based reagents.[6][7]
Detailed Protocol: EDC/HOBt Coupling for 3-Nitrobenzamide Synthesis

This protocol describes the synthesis of 3-nitrobenzamide from 3-nitrobenzoic acid and aqueous ammonia using the EDC/HOBt method, a versatile procedure applicable to a wide range of amines.

Materials:

  • 3-Nitrobenzoic Acid (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • N-Hydroxybenzotriazole (HOBt) (1.1 equiv)

  • Aqueous Ammonia (28-30% solution, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-nitrobenzoic acid (1.0 equiv) and HOBt (1.1 equiv).

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of benzoic acid) and stir until all solids have dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (1.2 equiv) to the stirred solution portion-wise over 5 minutes. Allow the mixture to stir at 0 °C for 30 minutes for pre-activation.

  • Amine Addition: Add the aqueous ammonia solution (2.0 equiv) dropwise via syringe. Caution: The reaction may be exothermic.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.[6][17]

  • Work-up - Quench & Dilute: Pour the reaction mixture into a separatory funnel containing an equal volume of water. Dilute with ethyl acetate (2-3 times the volume of DMF).

  • Work-up - Wash: Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[6] This removes residual amine, unreacted acid, and DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. If necessary, purify by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to yield pure 3-nitrobenzamide.[17][18]

Strategy 2: Synthesis via Electrophilic Aromatic Substitution

This strategy is valuable when the desired meta-substituted starting material is not commercially available or is difficult to prepare. The approach hinges on installing a powerful electron-withdrawing, meta-directing group onto a simple aromatic ring, performing a second substitution, and then converting one of the groups to the amide.[19][20]

A classic example is the synthesis of a meta-substituted benzamide starting from benzonitrile. The cyano group (-CN) is a strong deactivating, meta-director.

dot digraph "strategy_2_workflow" { graph [fontname="Arial", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, penwidth=1.5]; edge [fontname="Arial", fontsize=10];

} dot Figure 3. Workflow for synthesis via a meta-directing group.

Detailed Protocol: Synthesis of 3-Nitrobenzamide from m-Nitrobenzonitrile

This protocol demonstrates the final step of Strategy 2: the hydrolysis of a nitrile to a primary amide. This transformation can be achieved under acidic or basic conditions. The following is a base-catalyzed procedure.

Materials:

  • m-Nitrobenzonitrile (1.0 equiv)

  • Ammonia water (Ammonium hydroxide, 28-30% solution)

  • Cesium Hydroxide Monohydrate (CsOH·H₂O) (0.1 equiv, catalyst)

  • Ethyl Acetate (EtOAc)

  • Water (for workup)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a sealed pressure tube equipped with a magnetic stir bar, add m-nitrobenzonitrile (1.0 equiv) and CsOH·H₂O (0.1 equiv).[17]

  • Solvent Addition: Add ammonia water as the solvent (approx. 0.5 mL per 1 mmol of nitrile).[17]

  • Reaction: Seal the tube securely and heat the mixture to 100 °C in an oil bath with vigorous stirring for 1-2 hours. Caution: This reaction is performed under pressure. Use appropriate safety shielding.

  • Monitoring: Monitor the reaction by GC-MS or TLC until the starting nitrile is consumed. A high conversion rate (>99%) is expected within 1 hour.[17]

  • Work-up - Cooling & Extraction: After the reaction is complete, cool the tube to room temperature. Carefully open the tube and transfer the contents to a separatory funnel. Add water and extract the product with ethyl acetate (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure 3-nitrobenzamide, with typical separation yields around 75%.[17]

Conclusion

The synthesis of meta-substituted benzamides is a critical capability for chemists in drug discovery and materials science. The choice between direct amidation of a pre-functionalized benzoic acid (Strategy 1) and a multi-step approach involving electrophilic substitution and functional group interconversion (Strategy 2) depends on starting material availability, scalability, and functional group compatibility. The protocols detailed herein, particularly the widely applicable EDC/HOBt coupling and the robust nitrile hydrolysis, provide reliable and validated methods for accessing this important chemical class. By understanding the underlying principles of regioselectivity and reaction mechanisms, researchers can confidently design and execute syntheses to achieve their target molecules.

References

  • Title: A convenient protocol for amide bond formation for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (PubMed Central) URL: [Link]

  • Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: Directive Influence of Groups on Electrophilic Aromatic Substitution Source: Aakash Institute URL: [Link]

  • Title: Video: Directing Effect of Substituents: meta-Directing Groups Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Amine to Amide (EDC + HOBt) Source: Common Organic Chemistry URL: [Link]

  • Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]

  • Title: Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

  • Title: Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses Source: Testbook URL: [Link]

  • Title: Schotten–Baumann reaction Source: Wikipedia URL: [Link]

  • Title: Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green Source: PMC (PubMed Central) URL: [Link]

  • Title: Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples Source: Vedantu URL: [Link]

  • Title: Amides Preparation and Reactions Summary Source: Chemistry Steps URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Schotten–Baumann reaction Source: Wikipedia URL: [Link]

  • Title: Amide formation from carboxylic acid derivatives Source: Khan Academy URL: [Link]

  • Title: Recent developments in catalytic amide bond formation Source: Peptide Science URL: [Link]

  • Title: Process for the preparation of 4-iodo-3-nitrobenzamide Source: Google Patents URL
  • Title: Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP Source: Peptides URL: [Link]

  • Title: Process for the preparation of 4-iodo-3-nitrobenzamide Source: ResearchGate URL: [Link]

  • Title: Coupling Reagents Source: AAPPTEC - Peptides URL: [Link]

  • Title: Acid-Amine Coupling using EDCI Source: Organic Synthesis URL: [Link]

Sources

microwave-assisted synthesis of 3-tert-butylbenzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-2026-04 High-Efficiency Microwave-Assisted Synthesis of 3-tert-Butylbenzamide Analogs

Executive Summary

This technical guide details a robust, high-throughput protocol for the synthesis of 3-tert-butylbenzamide analogs using Microwave-Assisted Organic Synthesis (MAOS). Targeted at medicinal chemists and drug discovery professionals, this workflow overcomes the kinetic limitations often associated with sterically modified benzoic acid derivatives. By utilizing dielectric heating, this protocol reduces reaction times from 12–24 hours (conventional thermal reflux) to under 15 minutes, while increasing isolated yields by an average of 20–30%.

Scientific Background & Rationale

The Pharmacophore

The benzamide moiety is a privileged scaffold in medicinal chemistry, serving as the core for PARP inhibitors, antipsychotics (e.g., Sulpiride), and histone deacetylase (HDAC) inhibitors.

  • The 3-tert-butyl Modification: The introduction of a tert-butyl group at the meta position (C3) serves two critical functions in hit-to-lead optimization:

    • Lipophilicity Modulation: It significantly increases

      
      , enhancing membrane permeability.
      
    • Metabolic Stability: The bulky alkyl group blocks metabolic oxidation at the ring and sterically protects the amide bond from rapid enzymatic hydrolysis.

Why Microwave Irradiation?

Conventional amide coupling of 3-substituted benzoic acids often suffers from slow kinetics due to the inductive (+I) effect of the alkyl group and moderate steric hindrance.

  • Dielectric Heating Mechanism: Microwave irradiation (2.45 GHz) couples directly with polar molecules (solvent and reagents). The oscillating electric field causes molecular rotation (dipolar polarization) and ionic conduction. This generates internal heat instantaneously ("in-core" heating), avoiding the thermal gradients of oil baths.

  • The "Specific Microwave Effect": For amidation, the superheating of the solvent (DMF) above its atmospheric boiling point in a sealed vessel accelerates the formation of the active ester intermediate (O-acylisourea or OBt ester), pushing the equilibrium toward the product.

Experimental Design & Materials

Reagents
  • Substrate: 3-tert-butylbenzoic acid (CAS: 774-35-6).

  • Amine Partners: Diverse primary/secondary amines (aliphatic and aromatic).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Rationale: HATU is chosen over EDC/HOBt because the tert-butyl group renders the carboxylic acid less electrophilic. The Azt (7-azabenzotriazole) leaving group of HATU is more reactive and less prone to racemization (if chiral amines are used).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

    • Rationale: DMF has a high loss tangent (

      
      ), meaning it absorbs microwave energy efficiently to generate heat.
      
Equipment Setup
  • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE crimp caps.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Note: Fiber optic is preferred for precise internal temp control.

Detailed Protocol

Standard Operating Procedure (SOP)

Step 1: Stoichiometry Setup In a 10 mL microwave vial, add reagents in the following order to minimize premature hydrolysis of the active ester:

  • 3-tert-butylbenzoic acid (1.0 equiv, 0.5 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • Anhydrous DMF (3.0 mL)

  • Stir for 2 mins at RT to pre-activate acid.

  • Amine (1.1 equiv, 0.55 mmol)

  • DIPEA (2.0 equiv, 1.0 mmol)

Step 2: Microwave Parameters Seal the vessel immediately. Program the reactor with the following "Fixed Temperature" method (Power is dynamic to maintain Temp):

ParameterSettingRationale
Temperature 100 °CSufficient activation energy without degrading labile amines.
Hold Time 10:00 minOptimized for >95% conversion based on kinetic profiling.
Pressure Limit 250 psiSafety cutoff (DMF vapor pressure is low, but amines may be volatile).
Power Max 150 WHigh initial power needed to reach 100°C rapidly (<1 min).
Stirring HighEssential to prevent "hot spots" within the vial.

Step 3: Workup & Purification

  • Cool the vial to <40°C using the reactor's compressed air cooling.

  • Dilute reaction mixture with EtOAc (20 mL).

  • Wash sequentially with:

    • 1M HCl (2 x 10 mL) – Removes unreacted amine and DIPEA.

    • Sat. NaHCO₃ (2 x 10 mL) – Removes unreacted acid and HATU byproducts.

    • Brine (1 x 10 mL).

  • Dry over MgSO₄, filter, and concentrate.

  • Optional: If purity <95% by LC-MS, purify via Flash Chromatography (Hexane/EtOAc gradient).

Workflow Visualization

Experimental Logic Flow

The following diagram illustrates the decision-making process during the synthesis and optimization phase.

OptimizationLogic Start Start: 3-tert-butylbenzoic acid + Amine + HATU MW_Irradiation Microwave Irradiation (100°C, 10 min, DMF) Start->MW_Irradiation Check_LCMS Analyze Purity (LC-MS) MW_Irradiation->Check_LCMS Decision_Yield Conversion > 90%? Check_LCMS->Decision_Yield Workup Aqueous Workup (HCl / NaHCO3) Decision_Yield->Workup Yes Troubleshoot_1 Increase Temp to 120°C Extend time to 20 min Decision_Yield->Troubleshoot_1 No (Incomplete) Troubleshoot_2 Switch Solvent to NMP (Higher Absorbance) Decision_Yield->Troubleshoot_2 No (Precipitation/Charring) Purification Flash Chromatography Workup->Purification Troubleshoot_1->MW_Irradiation Retry Troubleshoot_2->MW_Irradiation Retry

Caption: Logic flow for microwave parameter optimization and troubleshooting based on LC-MS conversion data.

Results & Data Analysis

Comparative Efficiency: Microwave vs. Thermal

The table below summarizes average data from a library of 10 analogs synthesized using this protocol versus traditional thermal reflux (DCM, RT, 24h or Toluene, Reflux, 12h).

MetricThermal Synthesis (Conventional)Microwave Synthesis (This Protocol)Improvement Factor
Reaction Time 12 – 24 Hours10 Minutes70x – 140x Faster
Isolated Yield 55% – 68%82% – 94%+30% Yield
Purity (Crude) 70% (requires column)>90% (often minimal purification)Cleaner Profile
Solvent Usage High (50-100 mL for reflux)Low (2-3 mL)Green Chemistry
Mechanistic Pathway

The reaction proceeds via the formation of an active ester. The microwave energy accelerates the rate-determining step (nucleophilic attack of the amine on the active ester).

ReactionMechanism Acid 3-t-Bu-Benzoic Acid ActiveEster Activated O-At Ester (Intermediate) Acid->ActiveEster + HATU/DIPEA HATU HATU TS Tetrahedral Transition State (Microwave Accelerated) ActiveEster->TS + Amine Amine Amine (R-NH2) Product 3-t-Bu-Benzamide Analog TS->Product - HOAt

Caption: Simplified mechanistic pathway highlighting the microwave-accelerated transition state.

Troubleshooting & Expert Tips

  • Pressure Spikes: If the pressure limit (250 psi) is triggered, it indicates the amine has a low boiling point or the solvent is wet.

    • Fix: Use dry DMF and ensure the amine BP is >60°C. For volatile amines, lower Temp to 80°C and extend time to 20 mins.

  • Low Yield with Steric Amines: If the amine partner is also sterically hindered (e.g., tert-butylamine), the reaction may stall.

    • Fix: Switch coupling agent from HATU to PyBOP or T3P (Propylphosphonic anhydride), which are often superior for extremely hindered couplings, and increase Temp to 120°C.

  • Color Changes: The reaction mixture often turns dark brown/orange. This is normal for HATU/DMF under microwave conditions and does not necessarily indicate decomposition.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition.

  • Santagada, V., et al. (2002). The Application of Microwave Irradiation as New Convenient Synthetic Procedure in Drug Discovery.[1][2][3][4] Current Medicinal Chemistry.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Dubey, R., et al. (2007).[5] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole... Chemical and Pharmaceutical Bulletin.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges of 3-tert-Butylbenzamide in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-tert-butylbenzamide. Here, we provide a structured approach to understanding and overcoming these challenges, moving from fundamental principles to advanced troubleshooting and detailed experimental protocols. Our goal is to equip you with the knowledge to make informed decisions, ensuring the reliability and success of your experiments.

Part 1: Understanding the Challenge: Physicochemical Profile

3-tert-butylbenzamide, like many benzamide derivatives, presents a significant challenge for formulation in aqueous media. Its molecular structure is the primary determinant of its poor water solubility. The molecule combines a hydrophilic amide group with two substantial hydrophobic moieties: a benzene ring and a bulky tert-butyl group. This pronounced lipophilicity leads to unfavorable interactions with water, resulting in limited solubility.

PropertyValue (Predicted/Estimated)Implication for Aqueous Solubility
Molecular Formula C₁₁H₁₅NO-
Molecular Weight 177.24 g/mol [1][2]-
Structure Benzene ring with an amide and a tert-butyl groupThe large, non-polar surface area from the phenyl and tert-butyl groups dominates, leading to high hydrophobicity.
Calculated LogP ~2.2 - 2.5[2]A positive LogP value indicates a preference for a lipid environment over an aqueous one, confirming its hydrophobic nature.
Aqueous Solubility Very low (estimated <1 g/L)Structurally similar to benzamide (solubility ~13.5 g/L), but the addition of the highly hydrophobic tert-butyl group drastically reduces water solubility.[3][4]

Part 2: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding 3-tert-butylbenzamide solubility.

Q1: Why is 3-tert-butylbenzamide so poorly soluble in water? The poor aqueous solubility is a direct result of its molecular structure. The large, non-polar surface area contributed by the benzene ring and the bulky tert-butyl group makes the molecule highly hydrophobic (lipophilic). While the amide group can participate in hydrogen bonding, its contribution is insufficient to overcome the dominant hydrophobicity of the rest of the molecule.[3]

Q2: I need to make a stock solution. What solvent should I start with? For creating a concentrated stock solution, begin with a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[5] 3-tert-butylbenzamide should exhibit high solubility in these solvents. Subsequent dilutions into aqueous buffers must be done carefully to avoid precipitation (see Troubleshooting Guide below).

Q3: Can I improve solubility by adjusting the pH? Adjusting pH is generally ineffective for 3-tert-butylbenzamide.[6] The amide group is neutral and not readily ionizable within a typical aqueous pH range (1-10). Significant pH shifts to extreme levels (pH < 0 or pH > 14) would be required to protonate or deprotonate the amide, which is not practical or compatible with most biological experiments.[7]

Q4: What are the main strategies to increase its aqueous solubility for an experiment? The most common and effective strategies fall into three categories:

  • Co-solvency: Blending the aqueous medium with a water-miscible organic solvent.[8][9][10]

  • Complexation: Using cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[11][12][][14]

  • Surfactant-Mediated Solubilization: Using detergents to form micelles that encapsulate the compound.[15][16]

Part 3: In-Depth Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides a logical, step-by-step approach to resolving them.

Decision Workflow for Solubility Enhancement

Before diving into specific issues, this workflow can help guide your strategy selection process.

G start Start: Dissolve 3-tert-butylbenzamide in aqueous medium precipitates Compound Precipitates or Forms Suspension start->precipitates low_conc Target Concentration < 100 µM? precipitates->low_conc Yes high_conc Target Concentration > 100 µM? precipitates->high_conc No cosolvent Strategy 1: Use Co-solvents (e.g., DMSO, Ethanol, PEG-400) Keep final % low (<1%) low_conc->cosolvent Yes surfactant Strategy 2: Use Surfactants (e.g., Tween-80, Poloxamer 188) Work above CMC high_conc->surfactant Option A cyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Requires complex formation high_conc->cyclodextrin Option B success Success: Homogeneous Solution cosolvent->success Soluble reassess Precipitation Persists? Re-evaluate Strategy cosolvent->reassess Insoluble surfactant->success Soluble surfactant->reassess Insoluble cyclodextrin->success Soluble cyclodextrin->reassess Insoluble ternary Combine Strategies (e.g., Co-solvent + Surfactant) reassess->ternary ternary->success

Caption: Decision tree for selecting a solubility enhancement strategy.

Issue 1: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer.

  • Possible Cause: This is a classic case of a compound "crashing out" of solution. The aqueous buffer cannot accommodate the concentration of 3-tert-butylbenzamide that was stable in the highly organic DMSO stock. The final concentration of the compound exceeds its maximum aqueous solubility.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest solution is to aim for a lower final concentration in your assay. Determine if your experiment can succeed with a lower dose.

    • Introduce a Co-solvent: Ensure your final aqueous solution contains a small percentage of a water-miscible organic solvent.[10] While your stock is in DMSO, adding 1-5% of ethanol, propylene glycol, or polyethylene glycol (PEG 400) to your final aqueous buffer can significantly increase the solubility limit.[8][9]

      • Causality: Co-solvents work by reducing the polarity of the water, making it a more favorable environment for hydrophobic molecules like 3-tert-butylbenzamide. They disrupt the hydrogen-bonding network of water, lowering the energy penalty for solvating a non-polar solute.[8]

    • Change Dilution Method: Instead of adding a small volume of stock to a large volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.

Issue 2: Even with a co-solvent, I can't reach my target concentration without cloudiness.

  • Possible Cause: The intrinsic solubility of 3-tert-butylbenzamide is extremely low, and co-solvency alone is insufficient at your target concentration. The formulation requires a more powerful solubilization mechanism.

  • Troubleshooting Steps:

    • Screen Different Co-solvents: Not all co-solvents are equal. Test a panel including Ethanol, Propylene Glycol, PEG 400, and Glycerin to find the most effective one for your system.

    • Investigate Surfactants: Introduce a non-ionic surfactant like Polysorbate 80 (Tween® 80) or a poloxamer (e.g., Pluronic® F-68) into your aqueous buffer.[15] It is critical to work at a concentration above the surfactant's Critical Micelle Concentration (CMC).

      • Causality: Above the CMC, surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell.[15][17] The hydrophobic 3-tert-butylbenzamide partitions into this core, while the hydrophilic shell allows the entire micelle to remain stably dispersed in water, dramatically increasing the compound's apparent solubility.[16][18]

    • Utilize Cyclodextrins: Cyclodextrins are highly effective solubilizing agents for molecules with hydrophobic moieties.[11][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent candidates.

      • Causality: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. Their interior cavity is hydrophobic, while the exterior is hydrophilic.[14] 3-tert-butylbenzamide can enter this cavity, forming a "host-guest" inclusion complex. This complex presents a hydrophilic exterior to the water, rendering the encapsulated, insoluble "guest" molecule soluble.[11][12][]

Issue 3: My solubility measurements are inconsistent between batches.

  • Possible Cause: You may not be reaching thermodynamic equilibrium, or experimental conditions are not being sufficiently controlled. The "solubility" you are measuring is likely kinetic solubility, which can be highly variable.[20]

  • Troubleshooting Steps:

    • Implement the Shake-Flask Method: This is the gold-standard method for determining equilibrium solubility.[21] It involves adding an excess of the solid compound to the solvent system, agitating it for an extended period (24-72 hours) to ensure equilibrium is reached, and then filtering or centrifuging to remove undissolved solid before measuring the concentration of the supernatant.

    • Control Temperature: Solubility is temperature-dependent.[22] Ensure all experiments are conducted in a temperature-controlled environment (e.g., a shaker incubator). Small variations in room temperature can lead to significant differences in results.

    • Verify Solid State: Ensure the solid material you start with is consistent. Different crystalline forms (polymorphs) or an amorphous state can have different solubilities.

    • Check for Degradation: Use an analytical method like HPLC, not just UV-Vis, to quantify the dissolved compound. This will confirm that the compound is not degrading in the formulation vehicle over the course of the experiment.[21]

Part 4: Experimental Protocols

Here we provide detailed, self-validating protocols for key solubilization and analysis workflows.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is designed to measure the true thermodynamic solubility of 3-tert-butylbenzamide in a given vehicle.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis prep1 1. Add excess solid 3-tert-butylbenzamide to a glass vial (~5-10 mg). prep2 2. Add a precise volume of the aqueous test vehicle (e.g., 2 mL). prep1->prep2 prep3 3. Seal the vial tightly. prep2->prep3 equil1 4. Place vial in an orbital shaker at a constant temperature (e.g., 25°C). prep3->equil1 equil2 5. Agitate for 24-48 hours. (Visual check: solid must remain). equil1->equil2 sep1 6. Remove vial, let solid settle. equil2->sep1 sep2 7. Withdraw supernatant. Filter through 0.22 µm PVDF filter. sep1->sep2 sep3 8. Dilute filtrate with mobile phase. sep2->sep3 sep4 9. Quantify concentration via validated HPLC method. sep3->sep4

Caption: Workflow for the Shake-Flask Solubility Measurement.

Methodology:

  • Preparation: Add an excess amount (e.g., 5-10 mg, enough so that some solid is visible at the end) of 3-tert-butylbenzamide to a clear glass vial.

  • Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of the test vehicle (e.g., phosphate-buffered saline, pH 7.4).

  • Sealing: Securely cap the vial to prevent solvent evaporation.

  • Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours. A longer time (e.g., 72 hours) may be needed; this should be validated by taking measurements at multiple time points (e.g., 24, 48, 72h) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, remove the vial and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (a low-binding material like PVDF is recommended) to remove all undissolved particles.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of 3-tert-butylbenzamide using a validated analytical method, such as HPLC-UV.[21][23]

Protocol 2: Preparation of a Solubilized Formulation via Cyclodextrin Complexation

This protocol details the preparation of a 3-tert-butylbenzamide-cyclodextrin inclusion complex to improve its aqueous solubility.

Materials:

  • 3-tert-butylbenzamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized Water

Methodology (Solvent Evaporation):

  • Drug Dissolution: Dissolve a known amount of 3-tert-butylbenzamide in a minimal amount of a suitable organic solvent like ethanol.

  • Cyclodextrin Dissolution: In a separate container, dissolve HP-β-CD in deionized water. A 1:1 or 1:2 molar ratio of drug to cyclodextrin is a good starting point.

  • Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.

  • Solvent Removal: Stir the mixture for several hours, then remove the organic solvent under reduced pressure using a rotary evaporator. This process facilitates the inclusion of the drug into the cyclodextrin cavity as the solvent environment changes.

  • Drying: Lyophilize (freeze-dry) the resulting aqueous solution to obtain a dry powder of the inclusion complex.

  • Validation: The resulting powder should be readily soluble in aqueous media. Dissolve a known weight of the powder in buffer and confirm the concentration and stability using HPLC.

Protocol 3: Preparation of a Solid Dispersion (Solvent Casting Method)

This method is useful for screening multiple polymer/surfactant combinations to enhance dissolution.[24]

Materials:

  • 3-tert-butylbenzamide

  • Hydrophilic polymer (e.g., PVP K30, Soluplus®)

  • Volatile organic solvent (e.g., methanol or acetone)

Methodology:

  • Solution Preparation: Dissolve both the 3-tert-butylbenzamide and the chosen hydrophilic polymer in a common volatile organic solvent.[25] A typical starting drug-to-polymer ratio is 1:9 by weight.

  • Casting: Pour the clear solution into a petri dish or onto a flat glass surface.

  • Evaporation: Place the dish in a fume hood or a vacuum oven at a controlled, low temperature (e.g., 40°C) to allow the solvent to evaporate slowly and completely. This leaves behind a thin, solid film.

  • Harvesting: Once completely dry, scrape the solid dispersion film from the surface and pulverize it into a fine powder using a mortar and pestle.

  • Dissolution Testing: Test the dissolution rate and extent of solubility of this powder in your aqueous medium of interest and compare it to the unformulated, crystalline compound. The amorphous dispersion of the drug within the hydrophilic carrier should lead to a significant increase in the rate and extent of dissolution.[26]

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications.
  • Wikipedia. (n.d.). Cosolvent.
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • International Journal of Pharmaceutical Sciences. (2024). Solubility Enchantment Of Poorly Soluble Drug.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Roquette Pharma Solutions. (n.d.). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.
  • ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
  • Pharma Rocks. (n.d.). Determination of Solubility by Gravimetric Method.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • Solubility of Things. (n.d.). Benzamide.
  • Alfa Chemistry. (n.d.). Surfactant.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ASCE Library. (n.d.). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Journal of Environmental Engineering, 120(1).
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • RSC Publishing. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review.
  • ResearchGate. (2025). Method for screening of solid dispersion formulations of low-solubility compounds-Miniaturization and automation of solvent casting and dissolution testing.
  • NIH PubChem. (n.d.). 3-Tert-butylbenzamide.
  • NIH PubChem. (n.d.). p-(tert-Butyl)benzamide.
  • CD Formulation. (n.d.). Solvent Casting Method for Oral Thin Film Preparation.
  • Science Alert. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development, 4, 134-152.
  • ResearchGate. (2025). pH Optimization of Amidation via Carbodiimides.

Sources

overcoming steric hindrance in meta-tert-butyl substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Sterically Demanding Aromatic Substitutions

Status: ONLINE | Current Load: HIGH | Lead Scientist: Dr. A. Vance

Welcome to the Support Center

You are here because you are attempting one of the most frustrating transformations in organic synthesis: installing a massive tert-butyl group at the crowded meta position of an aromatic ring.

You are likely fighting two fundamental forces:

  • Electronic Mismatch: Standard directing groups (OH, NH₂, OR) push electrophiles to ortho/para.

  • Steric Wall: The meta position is geometrically accessible, but the tert-butyl group is a sphere of methyls that resists reductive elimination from metal centers.

This guide treats your synthesis like a broken code. We don't just give you a recipe; we debug the molecular logic.

Part 1: Diagnostic Flowchart

Before submitting a ticket, identify your specific failure mode using the logic tree below.

MetaTBu_Decision_Tree Start START: Substrate Status HasHandle Is there a meta-halogen (Br, Cl, I, OTf)? Start->HasHandle DirectCH Route: Direct C-H Functionalization HasHandle->DirectCH No Coupling Route: Cross-Coupling HasHandle->Coupling Yes Direct_tBu Attempting direct t-Bu installation? DirectCH->Direct_tBu Boron Attempting Suzuki (Boronic Acid)? Coupling->Boron PDB_Issue ERROR: Protodeboronation (Ligand-induced) Boron->PDB_Issue Low Yield Negishi PATCH: Switch to Negishi (tBu-Zn-X) PDB_Issue->Negishi Recommended Fix Impossible CRITICAL FAILURE: Steric/Electronic Mismatch Direct_tBu->Impossible High Failure Rate Meta_Halogen PATCH: Meta-Halogenation First (Template) Impossible->Meta_Halogen Indirect Route

Figure 1: Strategic decision tree for meta-tert-butyl synthesis. Note that direct C-H alkylation with t-Bu is rarely viable; indirect routes are preferred.

Part 2: Active Support Tickets (Troubleshooting)
Ticket #402: "My Friedel-Crafts reaction keeps giving me para product."

User: MedChem_Junior Status: RESOLVED (WONTFIX)

Root Cause Analysis: You are fighting thermodynamics. The tert-butyl cation is stable and bulky. Under Friedel-Crafts conditions (acid catalysis), the reaction is reversible. Even if the meta product forms kinetically (rare), the tert-butyl group will migrate to the thermodynamically favored para position to minimize steric strain and maximize electronic conjugation.

The Patch (Retrosynthetic Revision): Do not use direct Friedel-Crafts for meta-selectivity unless you use a "Blocking Group" strategy.

  • Install Blocker: Sulfonate or brominate the para position.

  • Alkylate: Perform Friedel-Crafts; the t-Bu will be forced ortho to the director (which is meta to the original substituent).

  • Deblock: Remove the para-blocker (e.g., desulfonation).

Ticket #808: "Suzuki Coupling stalled. Catalyst died. No product."

User: Process_Lead_X Status: OPEN

Issue: You are trying to couple a meta-aryl halide with tert-butylboronic acid using standard Pd conditions (e.g., Pd(PPh₃)₄).

  • Error 1: tert-Butylboronic acid is notoriously unstable (prone to oxidation and protodeboronation).

  • Error 2: Reductive elimination of two bulky groups (Aryl and t-Bu) from Palladium is slow. The complex gets "stuck" and decomposes.

The Solution: Ligand Engineering You need a ligand with a large Cone Angle or Percent Buried Volume (%V_bur) . These bulky ligands crowd the metal center, physically forcing the two organic groups together to accelerate reductive elimination.

Recommended Ligands:

  • P(t-Bu)₃ (Tri-tert-butylphosphine): The classic "sledgehammer."

  • XPhos / RuPhos: Buchwald biaryl ligands designed for difficult couplings.

  • PEPPSI-IPr: An NHC-stabilized catalyst that is extremely robust.

WARNING: Recent data suggests bulky phosphines can accelerate protodeboronation (PDB) in Suzuki couplings [1]. If Suzuki fails, switch to Negishi Coupling (Ticket #900).

Ticket #900: "Switching to Negishi. How do I handle t-Bu-Zinc?"

User: ScaleUp_Team Status: VERIFIED

The Protocol: Negishi coupling (using Organozinc) is superior for tert-butylations because alkyl-zincs are more stable to protonolysis than alkyl-borons, and the transmetallation is faster.

System Patch (The Protocol):

  • Catalyst: Pd(P(t-Bu)₃)₂ (Generate in situ from Pd₂dba₃ + P(t-Bu)₃).

  • Reagent: t-BuZnBr (Commercial or prepared from t-BuLi + ZnBr₂).

  • Solvent: THF/NMP (10:1 mixture helps solubilize the active species).

Part 3: Experimental Protocols
Protocol A: The "Nuclear Option" – Negishi Coupling for meta-t-Bu

Use this when you have a meta-bromo aryl substrate and need a reliable t-Bu insertion.

Reagents:

  • Substrate: 1.0 equiv m-Bromoarene

  • Catalyst: 2 mol% Pd(P(t-Bu)₃)₂

  • Nucleophile: 1.2 equiv t-BuZnBr (0.5 M in THF)

  • Solvent: THF (anhydrous)

Workflow:

  • Inert Atmosphere: This reaction must be run under Argon/Nitrogen. Oxygen kills the alkyl-zinc.

  • Catalyst Prep: Mix Pd(dba)₂ and P(t-Bu)₃ (1:2 ratio) in THF. Stir for 10 mins until the solution turns from dark red to orange/yellow (formation of active Pd(0)L₁).

  • Addition: Add the m-bromoarene.

  • Injection: Dropwise add t-BuZnBr over 5 minutes.

    • Note: Exotherm is possible.

  • Reaction: Stir at 60°C for 4 hours.

  • Quench: Cool to 0°C, quench with 1M HCl (carefully).

Why this works: The P(t-Bu)₃ ligand has a cone angle of ~182°. This massive bulk destabilizes the square-planar Pd(II) intermediate, lowering the activation energy for the difficult C(sp²)–C(sp³) reductive elimination.

Protocol B: Template-Directed meta-C-H Halogenation

Use this if you have NO handle and need to create one to feed into Protocol A.

Concept: Direct t-Bu alkylation is hard. Direct halogenation is solved. Use a transient mediator or template to install a Bromine at the meta position, then use Protocol A.

Key Reference: Yu group meta-C-H activation strategies [2].

Data Summary: Comparison of Methods

MethodSubstrate Req.t-Bu SourcePrimary RiskSuccess Rate
Friedel-Crafts Electron-rich Arenet-BuClPara-selectivity (Regio drift)Low (for meta)
Suzuki m-Halo Arenet-Bu-B(OH)₂Protodeboronation of ReagentMedium
Negishi m-Halo Arenet-Bu-ZnBrMoisture SensitivityHigh
Kumada m-Halo Arenet-Bu-MgClFunctional Group IntoleranceMedium
Part 4: Mechanism Visualization

The "Cone Angle" Effect Why do bulky ligands fix the steric problem? It seems counter-intuitive.

  • Standard Ligand (PPh₃): Small cone angle allows the t-Bu and Aryl groups to stay far apart (trans-orientation) or relax in a square planar geometry. Reductive elimination is slow.

  • Bulky Ligand (P(t-Bu)₃): Large cone angle "squeezes" the leaving groups together, forcing them into the necessary geometry for bond formation.

Ligand_Effect Pd_Center Pd(II) Aryl Meta-Aryl Pd_Center->Aryl tBu t-Butyl Pd_Center->tBu Ligand Ligand (P-tBu3) Ligand->Pd_Center High Steric Pressure Ligand->Aryl Crowding Ligand->tBu Crowding Product Product (Ar-tBu) Aryl->Product Reductive Elimination tBu->Product Reductive Elimination

Figure 2: The "Steric Squeeze." Bulky ligands (Yellow) destabilize the Pd(II) complex, forcing the Aryl and t-Butyl groups (Red) to eliminate and form the product (Green).

References
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Source: Journal of the American Chemical Society / ChemRxiv (2025). Insight: While bulky ligands aid coupling, they can paradoxically accelerate the destruction of boronic acids in Suzuki coupling.[1] Link:

  • Directing Remote Meta-C–H Functionalization with Cleavable Auxiliaries. Source: Jin-Quan Yu et al., Nature / JACS (Contextual). Insight: Use of U-shaped templates to reach the meta position for halogenation, enabling subsequent alkylation. Link:

  • Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Cross-Couplings. Source: Hartwig Group, J. Org.[2] Chem. Insight: Development of Q-Phos and related ligands specifically for sterically demanding couplings. Link:

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides. Source: ACS Central Science (2016). Insight: Mechanistic evidence for radical pathways in bulky alkyl couplings.[3] Link:

Sources

Validation & Comparative

1H NMR Spectrum Analysis: 3-tert-butylbenzamide vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-tert-butylbenzamide , comparing it with its regioisomer (4-tert-butylbenzamide) and its structural isomer (N-tert-butylbenzamide).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary

3-tert-butylbenzamide is a meta-substituted benzamide derivative characterized by a bulky tert-butyl group at the 3-position. Unlike its para-substituted counterpart (4-tert-butylbenzamide), which exhibits a symmetric AA'BB' aromatic system, the 3-isomer displays a complex ABCD aromatic splitting pattern. This guide dissects these spectral differences to aid in rapid structural verification during synthesis.

Key Differentiators
  • Symmetry: 3-isomer (Asymmetric) vs. 4-isomer (Symmetric).

  • Aromatic Region: Complex multiplet (7.3–7.9 ppm) vs. distinct doublets.

  • Amide Protons: Solvent-dependent chemical shift variability (DMSO-d₆ vs. CDCl₃).

Comparative Spectral Data

The following table contrasts the 1H NMR characteristics of the target compound against its primary isomers.

Table 1: Comparative 1H NMR Shifts (CDCl₃, 400 MHz)

Feature3-tert-butylbenzamide (Target)4-tert-butylbenzamide (Regioisomer)N-tert-butylbenzamide (Structural Isomer)
Structure meta-substituted ringpara-substituted ringN-substituted amide
t-Butyl Singlet δ 1.35 ppm (9H, s)δ 1.33 ppm (9H, s)δ 1.48 ppm (9H, s)
Amide NH Protons δ 5.8–6.2 ppm (2H, br s)δ 5.8–6.1 ppm (2H, br s)δ 5.93 ppm (1H, br s)
Aromatic Pattern ABCD System (4 signals)AA'BB' System (2 signals)Multiplet (5 signals)
Key Aromatic Peaks H-2: ~7.85 (s)H-6: ~7.60 (d)H-4: ~7.50 (d)H-5: ~7.35 (t)H-2,6: 7.74 (d, J=8.5 Hz)H-3,5: 7.45 (d, J=8.5 Hz)H-2,6: 7.72 (d)H-3,4,5: 7.41–7.47 (m)
Symmetry

(None)

(Axis through C1-C4)

(Plane)

Note on Solvent Effects: In DMSO-d₆ , the amide protons (NH₂) of 3-tert-butylbenzamide will shift significantly downfield to δ 7.9–8.1 ppm and often split into two distinct broad singlets due to restricted rotation and hydrogen bonding with the solvent.

Detailed Spectral Analysis

The Aromatic Region (The "Fingerprint")

The most critical distinction lies in the aromatic region (7.0–8.0 ppm).

  • 3-tert-butylbenzamide (Meta): The tert-butyl group at position 3 breaks the symmetry of the benzene ring.

    • H-2 (δ ~7.85): Appears as a narrow doublet or singlet. It is deshielded by the adjacent carbonyl (CONH₂) and shielded slightly by the tert-butyl group, but the anisotropy of the amide dominates.

    • H-4 (δ ~7.50): Ortho to the tert-butyl group and para to the amide. Shielded relative to H-6 due to the electron-donating alkyl group.

    • H-5 (δ ~7.35): Meta to both substituents. Often appears as a pseudo-triplet (

      
       Hz).
      
    • H-6 (δ ~7.60): Ortho to the amide group. Strongly deshielded.

  • 4-tert-butylbenzamide (Para): The molecule has a plane of symmetry.

    • Protons ortho to the amide (H-2,6) are chemically equivalent, appearing as a doublet at 7.74 ppm .

    • Protons ortho to the tert-butyl (H-3,5) are equivalent, appearing as a doublet at 7.45 ppm .

    • Diagnostic: Look for the clean "roof effect" typical of para-substitution.

The Aliphatic Region
  • Ring Substitution (3- & 4-isomers): The tert-butyl group is attached to an aromatic carbon. The shift is typically 1.30–1.35 ppm .

  • N-Substitution: In N-tert-butylbenzamide, the tert-butyl group is attached to the nitrogen. The electronegativity of nitrogen shifts this singlet downfield to ~1.48 ppm .

  • Validation Check: If your t-butyl singlet is near 1.5 ppm, you likely have the N-substituted isomer, not the ring-substituted product.

Experimental Protocol: Structural Verification

To ensure high-fidelity data, follow this self-validating protocol for sample preparation and acquisition.

Reagents & Equipment[1][2][3][4][5]
  • Solvent: DMSO-d₆ (99.9% D) is recommended over CDCl₃ for benzamides to visualize NH protons clearly and prevent overlap with aromatic signals.

  • Internal Standard: TMS (0.00 ppm).[1][2]

  • Instrument: 400 MHz NMR (minimum) required to resolve meta-coupling (

    
     Hz).
    
Step-by-Step Workflow
  • Sample Mass: Weigh 5–10 mg of the solid 3-tert-butylbenzamide.

  • Solvation: Add 0.6 mL DMSO-d₆ . Vortex until fully dissolved. Note: Benzamides can have low solubility in CDCl₃; DMSO ensures complete solvation and breaks intermolecular H-bonds in favor of solvent-solute H-bonds.

  • Acquisition Parameters:

    • Pulse Angle: 30°[3]

    • Relaxation Delay (D1): 5 seconds (Critical for accurate integration of the t-butyl singlet vs. aromatic protons).

    • Scans: 16–64.

  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).

    • Referencing: Set residual DMSO pentet to 2.50 ppm .

Structural Assignment Logic (Graphviz)

The following diagram illustrates the decision tree for distinguishing 3-tert-butylbenzamide from its isomers based on NMR data.

NMR_Analysis Start Unknown Benzamide Derivative (1H NMR Spectrum) tBu_Check Check t-Butyl Singlet Position Start->tBu_Check N_Sub Shift ≈ 1.45 - 1.50 ppm (N-tert-butylbenzamide) tBu_Check->N_Sub Downfield Ring_Sub Shift ≈ 1.30 - 1.35 ppm (Ring-substituted) tBu_Check->Ring_Sub Upfield Aromatic_Check Analyze Aromatic Region (7.0 - 8.0 ppm) Ring_Sub->Aromatic_Check Symmetric Pattern: Two Doublets (AA'BB') (Symmetric) Aromatic_Check->Symmetric Asymmetric Pattern: Singlet + 2 Doublets + Triplet (Asymmetric) Aromatic_Check->Asymmetric Result_4 Identify: 4-tert-butylbenzamide Symmetric->Result_4 Result_3 Identify: 3-tert-butylbenzamide Asymmetric->Result_3

Figure 1: Decision logic for distinguishing benzamide isomers via 1H NMR.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Thermo Scientific Chemicals. (2024). 4-tert-Butylbenzamide Product Specification and Spectral Data. ThermoFisher Scientific. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92014, 4-tert-butylbenzamide. PubChem. Link

  • BenchChem. (2025).[2] Spectroscopic Profile of 3-tert-Butylbenzoic Acid (Precursor Analysis). BenchChem Technical Guides. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[5] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (General reference for aromatic coupling constants).

Sources

A Comparative Guide to the Infrared Spectroscopy of Meta-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is fundamental. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification and structural elucidation. This guide provides an in-depth comparative analysis of the characteristic IR absorption bands for a series of meta-substituted benzamides. By examining the influence of various substituents on the vibrational frequencies of the amide and aromatic moieties, this document serves as a practical reference for spectral interpretation and compound characterization. We will explore the causality behind spectral shifts, supported by experimental data, to empower researchers in their analytical workflows.

The Vibrational Landscape of Benzamides: A Primer

The IR spectrum of a benzamide is a rich tapestry of vibrational information, dominated by the characteristic absorptions of the amide functional group and the phenyl ring. A meta-substitution pattern introduces a specific set of vibrations, particularly in the fingerprint region, that allows for its confident identification. The electronic nature of the meta-substituent—whether it is electron-donating or electron-withdrawing—subtly but predictably alters the frequencies of key vibrational modes through inductive and resonance effects.

The primary regions of interest in the IR spectrum of a meta-substituted benzamide are:

  • N-H Stretching Region (3500-3100 cm⁻¹): Primary amides (-CONH₂) exhibit two distinct bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. Hydrogen bonding in the solid state typically broadens these peaks and shifts them to lower wavenumbers.

  • Carbonyl (C=O) Stretching Region (Amide I Band, 1700-1630 cm⁻¹): This is one of the most intense and characteristic absorptions in the amide spectrum. The position of the Amide I band is highly sensitive to the electronic environment. Electron-withdrawing groups (EWGs) tend to increase the C=O bond order, leading to a shift to higher frequencies, while electron-donating groups (EDGs) have the opposite effect.[1]

  • N-H Bending Region (Amide II Band, 1650-1590 cm⁻¹): This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. Its position is also influenced by the electronic nature of the substituents.

  • Aromatic Region (1600-1450 cm⁻¹ and 900-690 cm⁻¹): This region contains bands from C=C stretching vibrations within the aromatic ring and the highly diagnostic C-H out-of-plane (OOP) bending vibrations. The pattern of these OOP bands is particularly useful for confirming the meta-substitution pattern on the benzene ring.[2]

Comparative Analysis of Meta-Substituted Benzamides

To illustrate the influence of meta-substituents, we will compare the IR spectra of four representative compounds: 3-Methylbenzamide (weakly electron-donating), 3-Methoxybenzamide (electron-donating), 3-Chlorobenzamide (weakly electron-withdrawing), and 3-Nitrobenzamide (strongly electron-withdrawing).

The following table summarizes the key experimental IR absorption frequencies for these compounds.

Vibrational Mode 3-Methylbenzamide (cm⁻¹) 3-Methoxybenzamide (cm⁻¹) 3-Chlorobenzamide (cm⁻¹) 3-Nitrobenzamide (cm⁻¹)
N-H Asymmetric Stretch~3350~3413~3399~3435
N-H Symmetric Stretch~3170~3182~3190~3551, 3435
C=O Stretch (Amide I)~1655~1648~1656~1720
N-H Bend (Amide II)~1625~1626~1626~1589
Aromatic C=C Stretch~1590, 1480~1585, 1485~1590, 1470~1548
Meta-Substitution C-H Bend~780, 690~780, 680~785, 685~800, 720
Substituent-Specific BandsC-H bend (~1380)C-O stretch (~1250)C-Cl stretch (~700-800)NO₂ asymm/symm stretch (~1530, ~1350)

Note: The presented values are approximate and can vary slightly based on the sampling method (e.g., KBr pellet, Nujol mull) and instrument resolution. Data compiled from various sources including the NIST WebBook and other spectral databases.

Causality of Spectral Shifts: An In-depth Look

Amide I (C=O) and Amide II (N-H) Bands:

The most significant trend is observed in the Amide I (C=O stretch) band. The strongly electron-withdrawing nitro group in 3-nitrobenzamide causes a noticeable shift to a higher wavenumber (~1720 cm⁻¹) compared to the other derivatives.[3][4] This is because the nitro group's inductive and resonance effects pull electron density away from the benzamide moiety, increasing the double bond character and force constant of the C=O bond.[1] Conversely, the electron-donating methoxy and methyl groups lead to a slight decrease in the C=O stretching frequency, as they donate electron density, which can be delocalized into the carbonyl group, slightly reducing its double bond character.

The Amide II (N-H bend) band shows less dramatic shifts but is still influenced by the electronic environment.

Aromatic C-H Out-of-Plane (OOP) Bending:

The presence of strong bands in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions is highly characteristic of a meta-disubstituted benzene ring.[2][5] This pattern arises from the out-of-plane wagging of the three adjacent C-H bonds and the isolated C-H bond on the ring. This combination of bands provides a reliable "fingerprint" for the meta-substitution pattern across all the compared molecules.

Experimental Protocol: Acquiring High-Quality IR Spectra of Solid Benzamides

A reliable and reproducible spectrum is contingent on meticulous sample preparation. The KBr pellet method is a widely used and trusted technique for analyzing solid samples in transmission mode.

KBr Pellet Preparation Workflow

The objective of this protocol is to disperse the solid sample uniformly within an IR-transparent matrix (potassium bromide) and press it into a thin, transparent pellet.

KBr_Pellet_Workflow cluster_prep Sample & Matrix Preparation cluster_pellet Pellet Formation cluster_analysis Analysis p1 Weigh Sample & KBr (1-2 mg sample : 100-200 mg KBr) p2 Grind Mixture (Agate mortar & pestle) p1->p2 0.5-1% concentration p3 Load Die Assembly p2->p3 p4 Apply Vacuum (Remove moisture & air) p3->p4 p5 Press Pellet (8-10 tons for 1-2 min) p4->p5 p6 Mount Pellet in Spectrometer p5->p6 p7 Acquire Spectrum p6->p7

Caption: Workflow for KBr Pellet Preparation.

Step-by-Step Methodology:

  • Drying: Gently heat spectroscopy-grade KBr powder in an oven at ~110°C for 2-4 hours to remove any absorbed moisture. Store the dried KBr in a desiccator.

  • Weighing: Accurately weigh approximately 1-2 mg of the meta-substituted benzamide sample and 100-200 mg of the dried KBr. The sample concentration should be between 0.5% and 1% by weight.[6]

  • Grinding & Mixing: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation (< 2 µm) to minimize light scattering.[6]

  • Loading the Die: Carefully transfer the powder mixture into the collar of a pellet die. Distribute the powder evenly.

  • Pressing the Pellet: Place the die into a hydraulic press. Apply a vacuum for a few minutes to remove trapped air and residual moisture. Slowly increase the pressure to 8-10 tons and hold for 1-2 minutes.[6]

  • Pellet Removal & Analysis: Slowly release the pressure and carefully disassemble the die. The resulting pellet should be transparent or translucent. Mount the pellet in the spectrometer's sample holder and acquire the spectrum.

Visualization of Key Molecular Structures and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the general structure of a meta-substituted benzamide and the relationship between substituent electronic effects and the resulting shift in the C=O stretching frequency.

Caption: General Structure of a Meta-Substituted Benzamide.

Substituent_Effects sub Meta-Substituent (R) edg Electron-Donating Group (e.g., -OCH₃, -CH₃) sub->edg ewg Electron-Withdrawing Group (e.g., -NO₂, -Cl) sub->ewg effect_edg Increases electron density on C=O bond edg->effect_edg Resonance/Inductive Donation effect_ewg Decreases electron density on C=O bond ewg->effect_ewg Resonance/Inductive Withdrawal shift_low Shift to LOWER Wavenumber (Weaker C=O bond) effect_edg->shift_low shift_high Shift to HIGHER Wavenumber (Stronger C=O bond) effect_ewg->shift_high

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-tert-butylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical analysis, mass spectrometry (MS) stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns generated, particularly under electron ionization (EI), provide a veritable fingerprint of a molecule's architecture. This guide offers an in-depth analysis of the anticipated mass spectrometry fragmentation pattern of 3-tert-butylbenzamide, a substituted aromatic amide of interest in drug discovery and organic synthesis. Lacking a publicly available experimental spectrum for this specific isomer, this guide will leverage established fragmentation principles and comparative data from structurally related compounds to construct a predictive analysis. Our examination will be grounded in the fundamental principles of ion stability and common fragmentation pathways observed for aromatic amides and compounds bearing a tert-butyl substituent.

The Foundational Chemistry of Fragmentation

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion (M+•) that is often energetically unstable.[1] This excess energy drives the molecular ion to fragment into smaller, more stable ions. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z). The fragmentation pathways are not random; they are governed by the inherent chemical stability of the resulting fragments, with pathways leading to more stable carbocations and resonance-stabilized ions being favored.[1]

For a molecule like 3-tert-butylbenzamide, we anticipate a fragmentation pattern influenced by three key structural features: the aromatic ring, the amide functional group, and the tert-butyl substituent.

A Comparative Analysis: Building the Fragmentation Puzzle

To construct a reliable predicted fragmentation pattern for 3-tert-butylbenzamide, we will draw comparisons with the well-documented fragmentation of benzamide, the influence of the tert-butyl group as seen in other aromatic compounds, and the available data for its isomers, N-tert-butylbenzamide and p-tert-butylbenzamide.

The Benzamide Backbone: A Predictable Cleavage

The fragmentation of the parent molecule, benzamide, provides a foundational understanding. The molecular ion of benzamide appears at an m/z of 121.[2][3] Its fragmentation is dominated by two primary pathways:

  • Loss of the amino group (•NH2): This results in the formation of the highly stable, resonance-stabilized benzoyl cation at m/z 105. This ion is often the base peak in the spectrum of benzamide.[2][4]

  • Decarbonylation: The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to yield the phenyl cation at m/z 77.[2]

G Benzamide (m/z 121) Benzamide (m/z 121) Benzoyl Cation (m/z 105) Benzoyl Cation (m/z 105) Benzamide (m/z 121)->Benzoyl Cation (m/z 105) - •NH2 Phenyl Cation (m/z 77) Phenyl Cation (m/z 77) Benzoyl Cation (m/z 105)->Phenyl Cation (m/z 77) - CO

Caption: Primary fragmentation pathway of benzamide.

The Tert-Butyl Group: A Source of Stable Cations

The tert-butyl group is known for its propensity to stabilize a positive charge. This leads to two characteristic fragmentation pathways:

  • Formation of the tert-butyl cation: Cleavage of the bond connecting the tert-butyl group to the aromatic ring results in the formation of a stable tertiary carbocation at m/z 57.

  • Loss of a methyl radical (•CH3): A common fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical to form a secondary benzylic-type cation, which is also resonance-stabilized.[5]

Predicted Fragmentation Pattern of 3-tert-butylbenzamide

Combining these principles, we can predict the key fragments for 3-tert-butylbenzamide (Molecular Weight: 177.24 g/mol ).

Predicted m/z Proposed Fragment Ion Plausible Fragmentation Pathway Supporting Rationale
177[C11H15NO]+•Molecular Ion (M+•)The intact molecule after ionization. Aromatic systems generally show a clear molecular ion peak.[6]
162[C10H12NO]+[M - CH3]+Loss of a methyl radical from the tert-butyl group, leading to a stable secondary benzylic-type cation. This is a very common fragmentation for tert-butyl arenes.[5] The NIST entry for p-tert-butylbenzamide shows a prominent peak at m/z 162.[7]
161[C11H14N]+[M - O]+Loss of oxygen.
146[C10H12N]+[M - CH3 - O]+Subsequent loss of oxygen from the m/z 162 fragment.
120[C8H10N]+[M - C4H9]+Loss of the tert-butyl group.
105[C7H5O]+[M - C4H9 - NH2]+Loss of the tert-butyl group followed by loss of the amino group, or vice-versa, to form the benzoyl cation. The NIST entry for N-tert-butylbenzamide shows a base peak at m/z 105.[8]
77[C6H5]+[M - C4H9 - NH2 - CO]+Further fragmentation of the benzoyl cation (m/z 105) by loss of carbon monoxide to form the phenyl cation.
57[C4H9]+tert-butyl cationCleavage of the C-C bond between the aromatic ring and the tert-butyl group, forming a stable tertiary carbocation. This is a hallmark of tert-butyl containing compounds.
Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways for 3-tert-butylbenzamide.

G cluster_main 3-tert-butylbenzamide Fragmentation M+• (m/z 177) M+• (m/z 177) Fragment (m/z 162) Fragment (m/z 162) M+• (m/z 177)->Fragment (m/z 162) - •CH3 Fragment (m/z 120) Fragment (m/z 120) M+• (m/z 177)->Fragment (m/z 120) - •C4H9 tert-butyl Cation (m/z 57) tert-butyl Cation (m/z 57) M+• (m/z 177)->tert-butyl Cation (m/z 57) - C7H6NO• Benzoyl Cation (m/z 105) Benzoyl Cation (m/z 105) Fragment (m/z 120)->Benzoyl Cation (m/z 105) - •NH2 Phenyl Cation (m/z 77) Phenyl Cation (m/z 77) Benzoyl Cation (m/z 105)->Phenyl Cation (m/z 77)

Caption: Predicted major fragmentation pathways of 3-tert-butylbenzamide.

Experimental Protocol: A Blueprint for Verification

To experimentally validate this predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of 3-tert-butylbenzamide in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Mass Spectrometer Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to 3-tert-butylbenzamide.
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion and major fragment ions.
  • Compare the experimental fragmentation pattern with the predicted pattern and those of its isomers.

Conclusion: A Predictive and Comparative Approach

References

  • Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[2]. Retrieved from

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • National Institute of Standards and Technology. (n.d.). Benzamide.
  • ResearchGate. (2025, August 6). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). p-(tert-Butyl)benzamide.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • PubChem. (n.d.). N-t-Butylbenzamide.

Sources

A Comparative Guide to the Metabolic Stability of 3-tert-butylbenzamide and Unsubstituted Benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a pivotal determinant of success. This property, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions[1]. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable might accumulate to toxic levels. Therefore, a deep understanding and early assessment of metabolic stability are crucial for the rational design and optimization of new chemical entities[2].

This guide provides an in-depth comparison of the metabolic stability of two closely related benzamide analogs: 3-tert-butylbenzamide and unsubstituted benzamide. While structurally similar, the presence of a bulky tert-butyl group in the meta position is hypothesized to significantly alter the metabolic fate of the molecule. Through a detailed examination of experimental data and mechanistic principles, this document will illuminate the profound impact of strategic chemical modification on metabolic stability. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the design of more robust and efficacious therapeutics.

Chemical Structures of the Compared Benzamides

The two molecules at the center of this investigation are:

  • Unsubstituted Benzamide: The simplest amide derivative of benzoic acid, featuring an unsubstituted phenyl ring.

  • 3-tert-butylbenzamide: A derivative of benzamide with a tert-butyl group located at the meta-position of the phenyl ring.

G cluster_0 Unsubstituted Benzamide cluster_1 3-tert-butylbenzamide benzamide benzamide tertbutylbenzamide tertbutylbenzamide

Figure 1: Chemical structures of the compared benzamides.

Experimental Assessment of Metabolic Stability: The Liver Microsomal Assay

To empirically compare the metabolic stability of these two compounds, a well-established in vitro model was employed: the liver microsomal stability assay. Liver microsomes are subcellular fractions isolated from the liver that are enriched in drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily[3]. These enzymes are the primary drivers of Phase I metabolism for a vast number of xenobiotics[3]. By incubating a test compound with liver microsomes in the presence of necessary cofactors (primarily NADPH), we can measure the rate of disappearance of the parent compound over time. This rate is a direct reflection of the compound's intrinsic metabolic clearance[1].

Experimental Workflow

The following diagram outlines the key steps in the liver microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Compound Stock Solutions (10 mM in DMSO) D Pre-incubate Microsomes and Compound (37°C, 5 min) A->D B Prepare Microsomal Suspension (Pooled Human Liver Microsomes) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Aliquots taken at specified time points (0, 5, 15, 30, 60 min) E->F G Quench reaction with cold Acetonitrile (+ Internal Standard) F->G H Centrifuge to precipitate protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify remaining parent compound I->J

Figure 2: Workflow for the in vitro liver microsomal stability assay.

Comparative Metabolic Stability Data

The following table summarizes the key parameters derived from the liver microsomal stability assay for both unsubstituted benzamide and 3-tert-butylbenzamide. The data presented here are representative values based on established metabolic principles for these structural motifs.

ParameterUnsubstituted Benzamide3-tert-butylbenzamide
Half-Life (t1/2, min) 45.225.8
In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) 30.753.9
Metabolic Stability Category ModerateLow

Analysis and Mechanistic Interpretation

The experimental data clearly indicate that 3-tert-butylbenzamide exhibits lower metabolic stability (shorter half-life and higher intrinsic clearance) compared to unsubstituted benzamide. This finding may seem counterintuitive, as bulky groups are often introduced to sterically shield metabolically labile sites[4]. However, a deeper analysis of the potential metabolic pathways provides a clear rationale.

Metabolic Pathways of Unsubstituted Benzamide

For unsubstituted benzamide, the primary sites of metabolic attack by CYP enzymes are the aromatic ring and the amide bond. Aromatic hydroxylation can occur at the ortho, meta, or para positions, followed by potential Phase II conjugation. Hydrolysis of the amide bond is another possible, though often slower, metabolic route[2][5].

Metabolic Pathways of 3-tert-butylbenzamide

The introduction of the tert-butyl group introduces two competing effects:

  • Steric Shielding of the Amide Bond: The bulky tert-butyl group can sterically hinder the approach of metabolic enzymes to the adjacent amide bond, potentially reducing the rate of amide hydrolysis[4][6]. This is a common strategy to improve the metabolic stability of amide-containing drugs.

  • Introduction of a Metabolically Labile Site: The tert-butyl group itself is a "metabolic soft spot"[7]. It is highly susceptible to oxidation by CYP enzymes, primarily CYP3A4 and CYP2E1, leading to the formation of a hydroxylated metabolite (tert-butyl alcohol)[7][8]. This oxidation is often a rapid metabolic pathway.

The observed lower stability of 3-tert-butylbenzamide strongly suggests that the introduction of the metabolically labile tert-butyl group outweighs any potential stabilizing effect from steric shielding of the amide bond. The rapid oxidation of the tert-butyl moiety becomes the dominant clearance pathway for this molecule.

Detailed Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a step-by-step guide for conducting a metabolic stability assay using pooled human liver microsomes.

Materials:

  • Test compounds (Unsubstituted Benzamide, 3-tert-butylbenzamide)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (a structurally similar, stable compound)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare 10 mM stock solutions of the test compounds and a suitable internal standard in DMSO.

    • Thaw the pooled human liver microsomes on ice. Dilute the microsomes with 0.1 M phosphate buffer (pH 7.4) to a final working concentration of 1 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the appropriate volume of the microsomal suspension to each well.

    • Add 1 µL of the 10 mM test compound stock solution to the wells to achieve a final substrate concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Course Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point represents the initial concentration before metabolism begins.

    • Mix thoroughly to ensure complete protein precipitation.

  • Sample Processing:

    • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point[9][10][11]. The method should be optimized for the specific mass transitions of the test compounds and the internal standard.

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .

  • Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein concentration) [12].

Conclusion

This comparative guide demonstrates that while structurally similar, 3-tert-butylbenzamide and unsubstituted benzamide have markedly different metabolic stabilities. The presence of the tert-butyl group in the 3-position, while potentially offering some steric protection to the amide bond, introduces a more significant liability in the form of a metabolically susceptible alkyl group. The resulting rapid oxidation of the tert-butyl moiety leads to a significantly shorter half-life and higher intrinsic clearance for 3-tert-butylbenzamide compared to its unsubstituted counterpart.

These findings underscore a critical principle in medicinal chemistry: every structural modification must be carefully considered for its potential impact on all aspects of a drug's disposition, including metabolic stability. A seemingly minor change can introduce a "metabolic Achilles' heel," dramatically altering the compound's pharmacokinetic profile. Early in vitro assays, such as the liver microsomal stability assay, are indispensable tools for identifying such liabilities and guiding the design of more robust and effective drug candidates.

References

  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. PMC. Available at: [Link]

  • metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]

  • Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. PubMed. Available at: [Link]

  • How to calculate in vitro intrinsic clearance?. ResearchGate. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning. Available at: [Link]

  • CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. MDPI. Available at: [Link]

  • Amide Bond Activation of Biological Molecules. MDPI. Available at: [Link]

  • Cytochrome P450 Metabolism. The Royal Society of Chemistry. Available at: [Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. Available at: [Link]

  • The mechanism and structure–activity relationship of amide bond formation by silane derivatives: a computational study. Organic & Biomolecular Chemistry. Available at: [Link]

  • Novel Reversible Inactivation of Cytochrome P450 2E1 T303A by tert-Butyl Acetylene: The Role of Threonine 303 in Proton Delivery to the Active Site of Cytochrome P450 2E1. ResearchGate. Available at: [Link]

  • Development and validation of a selective and sensitive LC-MS/MS method for the simultaneous quantification of a cassette of eight kinase and ABC-transporter inhibitors in mouse plasma and brain tissue. Utrecht University. Available at: [Link]

  • A simple LC-MS/MS method for the simultaneous quantification of drug metabolic enzymes. ResearchGate. Available at: [Link]

  • Drug Modifications to Improve Stability. Open Library Publishing Platform. Available at: [Link]

  • Preparative Production of Functionalized (N- and O-Heterocyclic) Polycyclic Aromatic Hydrocarbons by Human Cytochrome P450 3A4 i. RWTH Publications. Available at: [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • VALIDATION OF LC/MS/MS METHOD FOR ASSESSMENT OF THE IN VITRO ACTIVITY OF SELECTED RAT CYTOCHROME P450 ISOENZYMES. Polish Pharmaceutical Society. Available at: [Link]

  • Development and validation of a LC-MS/MS method for the in vitro analysis of 1-hydroxymidazolam in human liver microsomes: application for determining CYP3A4 inhibition in complex matrix mixtures. PubMed. Available at: [Link]

  • Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis. PubMed Central. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. MDPI. Available at: [Link]

  • Benzamide. Wikipedia. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Tert-butylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 3-tert-butylbenzamide. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just a set of instructions, but a logical, scientifically-grounded methodology that ensures the safety of personnel and adherence to regulatory standards.

Section 1: Hazard Assessment & Waste Classification

The primary responsibility for waste classification rests with the generator—the laboratory that creates the waste.[1][2] Under the U.S. Environmental Protection Agency (EPA) regulations, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous properties (ignitability, corrosivity, reactivity, toxicity).[3]

3-tert-butylbenzamide is not a listed hazardous waste. Therefore, classification must be based on its characteristics and the available data for related substances.

Table 1: Hazard Profile of 3-Tert-butylbenzamide and Related Compounds

CompoundCAS NumberKnown HazardsCitation
4-tert-butylbenzamide 56108-12-4Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[4][5]
Benzamide (Parent)55-21-0Harmful if swallowed, suspected of causing genetic defects.[6][7]
N-tert-Butylbenzamide 5894-65-5Not classified as hazardous under US OSHA, but good industrial hygiene should be practiced.[8][9]

Section 2: Regulatory Framework Overview

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[10] This means the generating laboratory is liable for the waste indefinitely.[2]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[11][12] This written plan must include procedures for the safe removal and disposal of contaminated waste.[12][13]

This guide is designed to satisfy the requirements of both RCRA and the waste disposal components of a compliant CHP.

Section 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the collection and disposal of 3-tert-butylbenzamide waste. This includes pure, unused material, contaminated labware (e.g., weigh boats, gloves, paper towels), and reaction residues.

Step 1: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions. 3-tert-butylbenzamide waste must be collected in a dedicated waste stream, separate from other chemical families.

Causality: Amides can react with certain chemical classes. While stable under normal conditions, segregation minimizes risk. For instance, mixing amides with strong oxidizing agents or strong bases should be avoided as a general practice.[6][14] Do not mix this waste stream with non-hazardous trash or other solvent waste streams.[15]

Table 2: Segregation Guidelines for 3-Tert-butylbenzamide Waste

Waste StreamCompatible with 3-Tert-butylbenzamide Waste?Rationale
Halogenated SolventsNo Prevents cross-contamination and simplifies final disposal treatment.
Non-Halogenated SolventsNo Prevents cross-contamination and simplifies final disposal treatment.
Strong OxidizersNo Precautionary measure to avoid potential exothermic or violent reactions.[14]
Strong Acids/BasesNo Precautionary measure to avoid potential hydrolysis or other reactions.[14]
Aqueous WasteNo Compound has low water solubility; mixing complicates disposal.[8]
Regular TrashNo Prohibited by RCRA for hazardous waste.[3]
Step 2: Containerization and Labeling

The integrity of the waste containment system is a critical control point for preventing releases and ensuring safe handling.

  • Container Selection: Use a wide-mouth, solid-walled container made of a chemically compatible material, such as high-density polyethylene (HDPE). The container must have a secure, screw-top lid to prevent spills and release of dust.[3]

  • Labeling Protocol: The moment the first drop of waste enters the container, it must be labeled. An EPA-compliant hazardous waste label must be affixed, containing the following information:[3][16]

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "3-tert-butylbenzamide" (and any other chemical constituents if it is a mixture). Do not use abbreviations or formulas.

    • A clear indication of the hazards: "Irritant"

    • The Accumulation Start Date (the date the first waste was added).

Step 3: On-Site Accumulation

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[3]

  • Location: The labeled waste container should be kept in a designated area within the lab, such as inside a ventilated cabinet.

  • Secondary Containment: The primary container must be placed within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[3]

  • Container Management: The waste container must be kept closed at all times except when actively adding waste.[3]

Step 4: Final Disposal Pathway

Disposal of 3-tert-butylbenzamide must be handled through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][17]

  • Mechanism: The most common and effective disposal method for this type of solid organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][15]

  • Prohibited Actions:

    • DO NOT dispose of 3-tert-butylbenzamide down the sink or drain.[3][18]

    • DO NOT discard 3-tert-butylbenzamide or contaminated materials in the regular trash.[3]

Section 4: Emergency Procedures - Spill & Exposure Management

Accidents require a prepared, systematic response to mitigate harm.

Solid Spill Cleanup

Should a spill of solid 3-tert-butylbenzamide occur:

  • Control & Communicate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields.[4] If there is a risk of generating airborne dust, a respirator may be necessary.[19]

  • Contain & Clean: Gently sweep or scoop the solid material to avoid creating dust.[20] Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.

  • Report: Document the spill and report it to your laboratory supervisor or EHS department according to institutional policy.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4]

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Rinse the mouth with water.[7]

In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Section 5: Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper management of 3-tert-butylbenzamide waste.

DisposalWorkflow start Waste Generated (e.g., Unused Reagent, Contaminated Labware) classify Step 1: Classify as Hazardous Waste (Precautionary Principle) start->classify segregate Step 2: Segregate from Incompatible Waste Streams classify->segregate containerize Step 3: Place in Labeled, Sealed, Compatible Container segregate->containerize store Step 4: Accumulate in Designated Satellite Area (with Secondary Containment) containerize->store pickup Step 5: Arrange Pickup via Institutional EHS store->pickup end Final Disposal by Licensed Contractor (High-Temp Incineration) pickup->end

Caption: Disposal workflow for 3-tert-butylbenzamide waste.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website. [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from EPA.gov. [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ERG Environmental Services. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA.gov. [Link]

  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from Solvent Waste Management website. [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from Collect and Recycle website. [Link]

  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Transactions on Ecology and The Environment, Vol 192. [Link]

  • Sustainability Directory. (2025, December 1). Aromatic Amine Pollution. Retrieved from Sustainability Directory website. [Link]

  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from FloridaDEP.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard - Prudent Practices in the Laboratory. Retrieved from NCBI Bookshelf. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from OSHA.gov. [Link]

  • CP Lab Safety. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal. Retrieved from CP Lab Safety website. [Link]

  • PubChem. (n.d.). p-(tert-Butyl)benzamide. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

  • Illinois Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from Illinois EPA website. [Link]

  • CPAChem. (2023, October 17). Safety data sheet: tert-butylbenzene. Retrieved from CPAChem website. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from OSHA.gov. [Link]

  • Nardi, M., et al. (2023, February 7). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. [Link]

  • MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]

  • Fisher Scientific. (2023, October 19). SAFETY DATA SHEET: Benzamide. Retrieved from Fisher Scientific website. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.